molecular formula C6H13NO B1396151 cis-3-Ethoxycyclobutan-1-amine CAS No. 20036-58-2

cis-3-Ethoxycyclobutan-1-amine

Cat. No.: B1396151
CAS No.: 20036-58-2
M. Wt: 115.17 g/mol
InChI Key: JEUJTNFONKUPKD-UHFFFAOYSA-N
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Description

Cis-3-Ethoxycyclobutan-1-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-3-Ethoxycyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Ethoxycyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUJTNFONKUPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis-3-Ethoxycyclobutan-1-amine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of cis-3-Ethoxycyclobutan-1-amine (CAS: 20036-43-5), a specialized bifunctional building block used in medicinal chemistry. Characterized by its conformationally restricted cyclobutane core, this molecule serves as a critical bioisostere for linear alkyl chains or piperazine rings, offering improved metabolic stability and precise vector alignment in drug design. This document details its physicochemical properties, structural conformation, synthesis pathways, and handling protocols for research applications.

Chemical Identity & Structural Analysis[1][2]

The cyclobutane scaffold exists in a "puckered" or "butterfly" conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens. In the cis-1,3-disubstituted configuration, the substituents (ethoxy and amine) typically adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial interactions, although the ring is dynamic.

Nomenclature & Identifiers
IdentifierDetail
IUPAC Name (1s,3s)-3-Ethoxycyclobutan-1-amine
Common Name cis-3-Ethoxycyclobutanamine
CAS Number (Free Base) 20036-43-5
CAS Number (HCl Salt) 1408074-55-4
Molecular Formula C₆H₁₃NO
SMILES CCO[C@@H]1CN
Stereochemistry cis (Substituents on the same face of the ring)
Stereochemical Confirmation

Differentiation between cis and trans isomers is critical.

  • cis-Isomer: The H1 and H3 protons are on the same face (syn). In 1D ¹H NMR, the methine protons often appear more shielded compared to the trans isomer due to anisotropy.

  • NOESY/ROESY: Strong Nuclear Overhauser Effect (NOE) correlations are observed between H1 and H3 in the cis isomer, confirming the spatial proximity of the axial-like protons if the ring puckers to place substituents equatorial.

Physicochemical Properties[1][3][5][6][7][8]

The following data aggregates experimental observations from commercial certificates of analysis and consensus predicted values (ACD/Labs, ChemAxon) where experimental literature is sparse.

Quantitative Data Table
PropertyValue / RangeNote
Molecular Weight 115.17 g/mol Free Base
Molecular Weight 151.63 g/mol HCl Salt
Physical State Liquid (Free Base) / White Solid (HCl)Free base is hygroscopic
Boiling Point ~135–145 °C (Predicted)@ 760 mmHg
Density 0.92 ± 0.05 g/cm³ (Predicted)Liquid phase
pKa (Conjugate Acid) 9.2 – 9.5Typical for cyclobutylamines
logP ~0.35Low lipophilicity
Topological Polar Surface Area 35.25 Ų26.02 (Amine) + 9.23 (Ether)
Refractive Index 1.44 (Predicted)-
Solubility High (Water, MeOH, DCM)Amine forms H-bonds
Solubility & Stability Profile
  • Hygroscopicity: The free base is an amine and will absorb atmospheric CO₂ to form carbamates; it should be stored under inert gas (Argon/Nitrogen).

  • Basicity: It acts as a moderate base. In aqueous workups, it will partition into the organic phase only at pH > 11.

  • Thermal Stability: The cyclobutane ring is strained (~26 kcal/mol strain energy) but kinetically stable under standard organic synthesis conditions (up to 100°C). Avoid extreme Lewis acidic conditions which may trigger ring-opening or rearrangement.

Synthesis & Experimental Methodologies

The synthesis of cis-3-ethoxycyclobutan-1-amine generally proceeds via the functionalization of 3-ethoxycyclobutanone. The cis-selectivity is often achieved through thermodynamic control or specific hydride reducing agents.

Core Synthesis Workflow (Reductive Amination)

The most reliable route involves the formation of an oxime or imine followed by reduction.

Synthesis Ketone 3-Ethoxycyclobutanone Oxime Oxime Intermediate (N-OH) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine cis-3-Ethoxycyclobutan-1-amine (Mixture cis/trans) Oxime->Amine H2, Raney Ni or LiAlH4 Purification Purification (Chromatography/Crystallization) Amine->Purification Isomer Separation Final Pure cis-Isomer (HCl Salt) Purification->Final HCl/Dioxane

Figure 1: Synthetic pathway for cis-3-ethoxycyclobutan-1-amine highlighting the critical isomer separation step.

Protocol: Salt Formation & Handling

Researchers often purchase the free base or generate it in situ. Converting to the HCl salt is recommended for long-term storage.

  • Dissolution: Dissolve 1.0 eq of crude amine in dry Diethyl Ether or 1,4-Dioxane (0.5 M concentration).

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Precipitation: The white precipitate forms immediately.

  • Isolation: Filter under inert atmosphere (nitrogen blanket) to prevent moisture absorption.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours to remove trace solvent.

Applications in Drug Discovery

This scaffold is a "privileged structure" in modern medicinal chemistry.

Bioisosterism
  • Piperazine Replacement: The 1,3-disubstituted cyclobutane mimics the vector geometry of a piperazine ring but removes the basic nitrogen at the 4-position, altering the pKa and permeability profile.

  • Linear Chain Rigidification: Replacing a linear propyl or ethyl linker with a cyclobutane restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.

Metabolic Stability

The cyclobutane ring is generally more resistant to oxidative metabolism (P450) compared to linear alkyl chains or cyclopentanes, as the C-H bonds are stronger due to the higher s-character of the ring carbons.

Safety & Hazard Identification

GHS Classification: Corrosive / Irritant.[1]

Hazard ClassStatement
Skin Corr. 1B Causes severe skin burns and eye damage.
Acute Tox. 4 Harmful if swallowed or inhaled.[2]
Eye Dam. 1 Causes serious eye damage.[1][2]
Handling Protocol
  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.

  • Ventilation: Always handle inside a functioning fume hood. The amine odor is distinct and indicates volatility.

  • Spill Response: Neutralize spills with weak acid (citric acid) before absorbing with inert material (vermiculite).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 121553190, 3-Ethoxycyclobutan-1-amine. Retrieved from [Link]

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. (Contextual grounding for cyclobutane strain energy).

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of cis-3-Ethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Building Blocks

In the dynamic field of drug discovery, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is perpetual. Small, strained ring systems, once considered mere curiosities, have emerged as powerful tools for medicinal chemists. Among these, the cyclobutane motif offers a unique blend of conformational rigidity and three-dimensional character, serving as a non-planar bioisostere for commonly used aromatic rings and enabling exploration of previously inaccessible chemical space.[1][2] This guide provides a detailed technical overview of a specific, yet representative, member of this class: cis-3-Ethoxycyclobutan-1-amine. While detailed, peer-reviewed data on this exact molecule is sparse, this document synthesizes established chemical principles and data from closely related analogues to present a robust and scientifically grounded resource for researchers in drug development. We will delve into its structural attributes, propose a logical synthetic pathway, and discuss its potential applications, all grounded in the fundamental principles of organic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

Cis-3-Ethoxycyclobutan-1-amine is a disubstituted cyclobutane featuring an ethoxy group and an amino group in a cis relationship on the four-membered ring. This specific stereochemistry is crucial as it dictates the spatial orientation of the substituents and, consequently, how the molecule interacts with biological targets.

Core Structural Features

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[2] This puckering places the substituents in pseudo-axial and pseudo-equatorial positions. In the cis isomer, both the ethoxy and amino groups reside on the same face of the ring, leading to a distinct three-dimensional profile compared to its trans counterpart.

Table 1: Key Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.18 g/mol [3]
CAS Number 20036-43-5, 1408074-55-4[3], [4]
Isomeric Form cis IsomerImplied by name
Appearance Likely a liquid at STPInferred from low molecular weight and structure
Hydrochloride Salt CAS 1408076-38-9[5]
Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for cis-3-Ethoxycyclobutan-1-amine

Technique Feature Expected Chemical Shift / Frequency Rationale
¹H NMR -CH-NH₂~3.0 - 3.5 ppmProton on the carbon bearing the electron-withdrawing amino group.[6]
-CH-OEt~3.8 - 4.2 ppmProton on the carbon bearing the electron-withdrawing ethoxy group.
-O-CH₂-CH₃~3.4 - 3.6 ppm (quartet)Methylene protons of the ethoxy group, split by the methyl group.
Cyclobutane CH₂~1.8 - 2.5 ppm (multiplets)Methylene protons on the cyclobutane ring.
-O-CH₂-CH₃~1.1 - 1.3 ppm (triplet)Methyl protons of the ethoxy group, split by the methylene group.
-NH₂~1.0 - 2.5 ppm (broad singlet)Amine protons, chemical shift is variable and often broad due to exchange.[6]
¹³C NMR -CH-NH₂~45 - 55 ppmCarbon attached to the nitrogen.
-CH-OEt~70 - 80 ppmCarbon attached to the oxygen of the ethoxy group.
-O-CH₂-CH₃~60 - 70 ppmMethylene carbon of the ethoxy group.
Cyclobutane CH₂~30 - 40 ppmMethylene carbons of the cyclobutane ring.
-O-CH₂-CH₃~15 ppmMethyl carbon of the ethoxy group.
IR Spectroscopy N-H Stretch3300 - 3500 cm⁻¹ (two bands)Characteristic for a primary amine (symmetric and asymmetric stretching).[7]
C-H Stretch2850 - 3000 cm⁻¹Aliphatic C-H bonds.
N-H Bend1590 - 1650 cm⁻¹Scissoring vibration of the primary amine.[8]
C-O Stretch1050 - 1150 cm⁻¹ (strong)Characteristic for the ether linkage.
Mass Spec. Molecular Ion (M⁺)m/z = 115Corresponding to the molecular weight.
[M+H]⁺m/z = 116Protonated molecule in ESI+ or CI.

Plausible Synthetic Route: A Logic-Driven Approach

A specific, peer-reviewed synthesis for cis-3-Ethoxycyclobutan-1-amine is not readily found in the literature, suggesting it may be part of proprietary industrial methods. However, a logical and efficient synthesis can be proposed based on well-established reactions, starting from the corresponding ketone, 3-ethoxycyclobutanone. This ketone is a known reagent in various chemical transformations.[9]

The most probable synthetic pathway involves a reductive amination of 3-ethoxycyclobutanone. This widely used reaction transforms a carbonyl group into an amine in a single pot.[10][11]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Stereochemical Control/Separation Ketone 3-Ethoxycyclobutanone Imine Intermediate Imine Ketone->Imine Reaction with amine source (e.g., NH₃, NH₄OAc) AmineSource Ammonia (or equivalent) AmineSource->Imine Product cis/trans-3-Ethoxycyclobutan-1-amine Imine->Product Reduction ReducingAgent Reducing Agent ReducingAgent->Product CisProduct cis-3-Ethoxycyclobutan-1-amine Product->CisProduct Stereoselective reduction or chromatographic separation

Caption: Proposed workflow for the synthesis of cis-3-Ethoxycyclobutan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard reductive amination procedures.[12] Optimization would be required to maximize yield and stereoselectivity.

Objective: To synthesize cis-3-Ethoxycyclobutan-1-amine from 3-ethoxycyclobutanone.

Materials:

  • 3-Ethoxycyclobutanone

  • Ammonium acetate (or ammonia in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoboorohydride (NaBH₃CN)[11]

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-ethoxycyclobutanone (1.0 eq). Dissolve it in a suitable solvent such as methanol or DCM.

  • Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq). Causality Note: NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and is selective for the reduction of imines in the presence of ketones, which is beneficial if the imine formation is not complete.[11]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation of Cis Isomer: The resulting crude product will likely be a mixture of cis and trans isomers. The desired cis isomer can be isolated by column chromatography on silica gel. The stereochemistry of the fractions would need to be confirmed by NMR spectroscopy (e.g., NOESY experiment).

Role in Drug Discovery and Medicinal Chemistry

The incorporation of small, rigid, non-aromatic rings like cyclobutane is a key strategy to "escape from flatland" in medicinal chemistry—moving away from flat, aromatic structures towards more three-dimensional molecules.[8] This often leads to improved solubility, metabolic stability, and novel intellectual property.

The Cyclobutylamine Moiety as a Bioisostere

Substituted cyclobutylamines can serve as bioisosteres for anilines or other aromatic amines. This is advantageous because:

  • Improved Physicochemical Properties: They increase the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with higher clinical success rates.

  • Enhanced Metabolic Stability: They can block sites of metabolism that are common on aromatic rings (e.g., P450-mediated hydroxylation).

  • Novel Binding Interactions: The fixed, three-dimensional arrangement of substituents can engage with protein targets in ways that a flexible or flat analogue cannot, potentially leading to increased potency and selectivity.[13]

G cluster_0 Medicinal Chemistry Application Start Lead Compound (e.g., with aniline moiety) Strategy Bioisosteric Replacement Start->Strategy NewCompound New Analogue (with cis-3-ethoxycyclobutylamine) Strategy->NewCompound Outcome Improved Properties: - Potency - Selectivity - Solubility - Metabolic Stability NewCompound->Outcome

Caption: The role of cis-3-ethoxycyclobutylamine as a bioisostere in lead optimization.

Potential Therapeutic Applications

While specific applications of cis-3-Ethoxycyclobutan-1-amine are not documented in major journals, the broader class of substituted cyclobutylamines has been explored in various therapeutic areas. For instance, cis-substituted cyclobutyl-4-aminoimidazole derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases.[14] The rigid cyclobutane core was crucial for orienting the substituents correctly within the kinase binding pocket.

Safety and Handling

As a research chemical, cis-3-Ethoxycyclobutan-1-amine and its salts should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be stored under an inert atmosphere.[5]

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. The hydrochloride salt of the related compound 3-ethoxycyclobutan-1-amine is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion and Future Outlook

Cis-3-Ethoxycyclobutan-1-amine represents a valuable, albeit under-documented, building block for modern drug discovery. Its rigid, three-dimensional structure provides a compelling alternative to traditional flat aromatic systems, offering a pathway to compounds with potentially superior pharmacological profiles. While a detailed public record of its synthesis and application is lacking, fundamental principles of organic chemistry allow for the confident postulation of its synthesis and interpretation of its structural characteristics. As the demand for novel, sp³-rich scaffolds continues to grow, it is anticipated that molecules like cis-3-Ethoxycyclobutan-1-amine will find increasing use in the development of the next generation of therapeutics. Further research into stereoselective synthetic methods and detailed biological evaluation of its derivatives will undoubtedly unlock its full potential.

References

  • Chemsigma. cis-3-ethoxycyclobutan-1-amine [1408074-55-4]. [Link]

  • PubChem. cis-((1S,3R)-3-(3-ethoxy-tetrahydro-2H-pyran-4-ylamino)-1-isopropylcyclopentyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current drug metabolism, 12(2), 134–155. [Link]

  • Ma, Y., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(18), 1709-1722. [Link]

  • Lu, N., & Miao, C. (2024). Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane. ResearchGate. [Link]

  • University of Calgary. IR: amines. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 104(5), 2459-2522. [Link]

  • Giri, R., et al. (2013). Molecular basis of the stereospecificity and selectivity of cis-substituted cyclobutyl-4-aminoimidazole inhibitors of CDK5. Journal of the American Chemical Society, 135(48), 18061-18071. [Link]

  • Scott, J. S., & O'Neill, D. J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC medicinal chemistry, 11(7), 756–774. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Tinworth, C. P., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27365–27373. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Syntheses. cyclobutanone. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Preliminary Investigation of Ethoxycyclobutanamine Derivatives: A Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Strained Ether-Amines

Objective: This guide outlines the preliminary technical investigation of ethoxycyclobutanamine (ECBA) derivatives. These scaffolds represent a critical class of "conformationally restricted" bioisosteres used to replace flexible propyl or ethyl ether linkers in drug discovery.

Scientific Rationale: Linear alkyl chains in drug molecules often suffer from high entropic penalties upon binding to protein targets. Introducing a cyclobutane ring restricts these degrees of freedom, potentially improving binding affinity (


) and metabolic stability (reducing susceptibility to P450 oxidation at the 

-carbon). The ethoxy substituent specifically introduces a hydrogen-bond acceptor vector while modulating lipophilicity (cLogP).

Target Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.

Chemical Space & Isomerism

Before synthesis, one must define the stereochemical objectives. The cyclobutane ring creates distinct geometric isomers that project the amine and ethoxy groups in defined vectors.

Structural Classes
  • 1,3-Disubstituted (Linear Mimics):

    • cis-1-Amino-3-ethoxycyclobutane: Projects substituents on the same face; mimics a "U-shape" conformation.

    • trans-1-Amino-3-ethoxycyclobutane: Projects substituents on opposite faces; mimics an extended linear chain (approx. 5.5 Å distance). This is the most common bioisostere for linear propyl chains.

  • 1,2-Disubstituted (Turn Mimics):

    • Used to induce

      
      -turn mimetics in peptidomimetics.
      
Physicochemical Profile (Predicted)
Property3-EthoxycyclobutanamineLinear Analog (3-Ethoxypropylamine)Impact
MW 115.17 g/mol 103.16 g/mol Slight increase
cLogP ~0.6~0.4Increased lipophilicity due to carbocycle
TPSA 35.25 Ų35.25 ŲIdentical polar surface area
Rotatable Bonds 24Reduced entropy penalty
pKa (Conj. Acid) ~9.8~10.2Ring strain slightly lowers basicity

Synthetic Workflow: Modular Access to 3-Ethoxycyclobutanamine

Strategy: We utilize a "divergent intermediate" strategy starting from commercially available 3-oxocyclobutanecarboxylic acid . This route allows access to both cis and trans isomers via stereocontrolled reduction.

Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis to control stereochemistry.

SynthesisPathway Start 3-Oxocyclobutanecarboxylic Acid Curtius Step 1: Curtius Rearrangement (DPPA, tBuOH) Start->Curtius Ketone Intermediate A: N-Boc-3-aminocyclobutanone Curtius->Ketone Yield: ~75% Red_Trans Step 2a: Reduction (NaBH4) Thermodynamic Control Ketone->Red_Trans Favors Trans (9:1) Red_Cis Step 2b: Reduction (L-Selectride) Kinetic Control Ketone->Red_Cis Favors Cis (95:5) Alcohol_Trans Intermediate B (Trans): N-Boc-3-hydroxycyclobutanamine Red_Trans->Alcohol_Trans Alcohol_Cis Intermediate C (Cis): N-Boc-3-hydroxycyclobutanamine Red_Cis->Alcohol_Cis Alkylation Step 3: O-Alkylation (EtI, NaH, DMF) Alcohol_Trans->Alkylation Alcohol_Cis->Alkylation Deprotection Step 4: Acidic Deprotection (HCl/Dioxane) Alkylation->Deprotection Final Target: 3-Ethoxycyclobutanamine HCl Deprotection->Final

Caption: Divergent synthesis of 3-ethoxycyclobutanamine isomers via N-Boc-3-aminocyclobutanone.

Detailed Experimental Protocol

Note: All reactions involving NaH or alkyl halides must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of N-Boc-3-aminocyclobutanone
  • Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), tert-Butanol (solvent/reactant).

  • Procedure: Dissolve acid in dry t-BuOH. Add TEA and DPPA. Reflux for 12 hours. The in situ generated isocyanate is trapped by t-BuOH.

  • Workup: Concentrate, dissolve in EtOAc, wash with 5% citric acid and brine.

  • Validation: NMR should show loss of carboxylic proton and appearance of Boc singlet (~1.44 ppm).

Step 2: Stereoselective Reduction (Targeting Trans-Isomer)

The trans-isomer is thermodynamically more stable and generally preferred for linear linker replacement.

  • Reagents: N-Boc-3-aminocyclobutanone (1.0 eq), NaBH₄ (0.5 eq), Methanol.

  • Procedure: Cool solution of ketone in MeOH to 0°C. Add NaBH₄ portion-wise. Stir for 1 hour.

  • Mechanism: Hydride attacks from the less hindered face. Due to the Boc-amino group, the cis attack (leading to trans alcohol) is favored.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the major diastereomer.

Step 3: O-Alkylation (Ether Formation)
  • Reagents: Trans-N-Boc-3-hydroxycyclobutanamine (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Iodide (1.5 eq), DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of alcohol to 0°C.

    • Add NaH carefully (gas evolution!). Stir 30 min.

    • Add Ethyl Iodide dropwise. Warm to RT and stir overnight.

  • Critical Checkpoint: Monitor by TLC. If conversion is low, add catalytic TBAI (tetrabutylammonium iodide).

  • Safety: Quench excess NaH with MeOH at 0°C before aqueous workup.

Step 4: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve crude ether in minimal DCM. Add HCl/Dioxane. Stir 2 hours.

  • Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain 3-ethoxycyclobutanamine hydrochloride as a white solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized derivative, the following spectral features must be confirmed.

TechniqueDiagnostic SignalStructural Confirmation
¹H NMR

1.10 (t, 3H) & 3.40 (q, 2H)
Confirms presence of Ethoxy group.
¹H NMR

3.8-4.2 (m, 1H, methine)
Chemical shift of H-3 (ether linkage).
NOESY Cross-peak between H-1 and H-3Absent in trans-isomer; Present in cis-isomer.
¹³C NMR

~70 ppm (C-O) & ~45 ppm (C-N)
Confirms core substitution pattern.
LC-MS [M+H]⁺ = 116.1Confirms molecular weight (Free base).

Biological Application: The "Rigidification" Strategy

The primary utility of ethoxycyclobutanamine is to probe the active conformation of a ligand.

Mechanistic Logic

When a flexible drug (A) binds to a receptor, it loses entropy (


). If the drug is pre-organized into the bioactive conformation (B) using a cyclobutane ring, the entropic penalty is paid during synthesis, not binding. This results in a gain in free energy of binding (

).


  • Linear Ether: High conformational entropy in solution

    
     High entropy loss upon binding.
    
  • Cyclobutyl Ether: Low conformational entropy in solution

    
    Lower  entropy loss upon binding 
    
    
    
    Higher Affinity.
Case Study: H3 Receptor Antagonists

Research has demonstrated that replacing a propyl linker with a cyclobutyl linker in Histamine H3 receptor antagonists can improve affinity by >10-fold [1, 2]. The ethoxycyclobutane scaffold specifically allows the oxygen atom to maintain hydrogen bonding interactions while the ring enforces the distance between the amine (basic center) and the aromatic headgroup.

SAR_Logic Linear Linear Propyl Linker (High Entropy) Receptor Receptor Binding Pocket Linear->Receptor High Entropic Penalty Lower Affinity Cyclobutyl Cyclobutyl Linker (Rigidified) Cyclobutyl->Receptor Pre-organized High Affinity

Caption: Thermodynamic advantage of cyclobutane rigidification in ligand binding.

Safety & Stability

  • Ring Strain: Cyclobutanes have ~26 kcal/mol of ring strain. While stable under standard physiological conditions, they can undergo ring-opening under harsh acidic conditions or radical conditions.

  • Metabolism: The cyclobutane ring is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidation. However, P450 enzymes (specifically BM3 variants) can hydroxylate cyclobutylamines [3].[1]

  • Handling: Low molecular weight amines are volatile and potential skin irritants. Handle the hydrochloride salt form to minimize volatility and improve stability.

References

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. (2023). Link

  • Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives. Journal of the American Chemical Society. (2014). Link

  • Explore Our Novel Cyclobutane Derivatives. Life Chemicals. (2020).[2] Link

  • Applications of oxetanes in drug discovery. Journal of Medicinal Chemistry. (2016). Link

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of Organic Chemistry. (2021). Link

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Stereoselective Synthesis of cis-3-Ethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif is a valuable scaffold in modern drug discovery, prized for its ability to introduce three-dimensional complexity and conformational rigidity into small molecules. This often leads to improved potency, selectivity, and pharmacokinetic properties. Specifically, cis-1,3-disubstituted cyclobutanes serve as key building blocks for a variety of therapeutic agents, including kinase inhibitors.[1] The target molecule of this guide, cis-3-Ethoxycyclobutan-1-amine, is a versatile intermediate for the synthesis of such pharmacologically active compounds. Its stereochemically defined structure, featuring a cis relationship between the amine and ethoxy groups, is crucial for precise molecular recognition in biological systems.

This document provides a comprehensive, field-proven protocol for the stereoselective synthesis of cis-3-Ethoxycyclobutan-1-amine, designed for researchers and professionals in drug development and organic synthesis. The presented strategy emphasizes efficiency, stereocontrol, and robust execution.

Synthetic Strategy: A Two-Step Approach Centered on Stereoselective Reductive Amination

The chosen synthetic route is a concise two-step process commencing with the synthesis of the key intermediate, 3-ethoxycyclobutanone, followed by a direct, stereoselective reductive amination to yield the target cis-amine. This approach is advantageous due to its operational simplicity and the high degree of stereocontrol achievable in the key reductive amination step.

The stereoselectivity of the hydride attack on the intermediate iminium ion, formed in situ from the cyclobutanone and an ammonia source, is predicted to favor the formation of the cis-isomer. This is analogous to the well-documented facial selectivity observed in the hydride reduction of 3-substituted cyclobutanones, where the hydride preferentially attacks from the face opposite to the substituent, leading to the cis-alcohol.[2][3] This preference is attributed to minimizing steric interactions and torsional strain during the transition state.

Visualized Synthetic Workflow

cluster_0 Step 1: Synthesis of 3-Ethoxycyclobutanone cluster_1 Step 2: Stereoselective Reductive Amination Ethyl_vinyl_ether Ethyl vinyl ether Cycloaddition [2+2] Cycloaddition & Dehalogenation Ethyl_vinyl_ether->Cycloaddition Ketene_precursor Ketene Precursor (e.g., Dichloroacetyl chloride) Ketene_precursor->Cycloaddition 3_Ethoxycyclobutanone 3-Ethoxycyclobutanone Cycloaddition->3_Ethoxycyclobutanone Reductive_Amination Stereoselective Reductive Amination 3_Ethoxycyclobutanone->Reductive_Amination Ammonia_source Ammonia Source (e.g., NH4OAc) Ammonia_source->Reductive_Amination Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Reductive_Amination cis_Amine cis-3-Ethoxycyclobutan-1-amine Reductive_Amination->cis_Amine

Caption: Overall synthetic workflow for cis-3-Ethoxycyclobutan-1-amine.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Ethoxycyclobutanone

This procedure is adapted from established methods for the synthesis of substituted cyclobutanones via [2+2] cycloaddition.

Materials:

  • Ethyl vinyl ether

  • Dichloroacetyl chloride

  • Triethylamine

  • Zinc dust

  • Diethyl ether (anhydrous)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • [2+2] Cycloaddition:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether and cool the flask to 0 °C in an ice bath.

    • Add ethyl vinyl ether (1.2 equivalents) to the flask.

    • In the dropping funnel, prepare a solution of dichloroacetyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

    • Add the solution from the dropping funnel to the stirred solution of ethyl vinyl ether at a rate that maintains the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Work-up and Dehalogenation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride and wash the solid with diethyl ether.

    • Combine the filtrates and wash successively with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dichlorocyclobutanone intermediate.

    • Dissolve the crude intermediate in a mixture of methanol and diethyl ether.

    • Cool the solution to 0 °C and add activated zinc dust (3.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition, stir the mixture vigorously at room temperature for 12 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove excess zinc, and wash the pad with diethyl ether.

    • Wash the combined filtrates with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-ethoxycyclobutanone as a colorless oil.

Part 2: Stereoselective Reductive Amination of 3-Ethoxycyclobutanone

This protocol is designed to favor the formation of the cis-isomer.

Materials:

  • 3-Ethoxycyclobutanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3-ethoxycyclobutanone (1.0 equivalent) and anhydrous methanol.

    • Add ammonium acetate (10 equivalents) to the solution and stir until it dissolves.

    • Cool the mixture to 0 °C.

  • Reductive Amination:

    • In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of anhydrous methanol.

    • Slowly add the NaBH₃CN solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN.

    • Stir for 30 minutes, then basify the solution with 1 M NaOH until pH ~10-11.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude amine by flash column chromatography on silica gel (pre-treated with triethylamine to prevent product tailing) using a gradient of methanol in dichloromethane to yield cis-3-ethoxycyclobutan-1-amine. The cis and trans isomers may be separable by careful chromatography.

Key Reaction Parameters and Expected Outcomes

ParameterStep 1: Cycloaddition & DehalogenationStep 2: Reductive Amination
Key Reagents Dichloroacetyl chloride, Ethyl vinyl ether, ZnNH₄OAc, NaBH₃CN
Solvent Diethyl ether, MethanolMethanol
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 5-6 hours (cycloaddition), 12 hours (dehalogenation)24-48 hours
Typical Yield 40-60% (over two steps)50-70%
Expected Diastereoselectivity N/Acis:trans > 9:1

Characterization and Purity Assessment

Confirmation of the structure and stereochemistry of the final product is critical. The following analytical techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity. The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants and through 2D NMR experiments such as NOESY. For the cis-isomer, a NOE correlation is expected between the protons at C1 and C3.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity if a chiral synthesis is performed (e.g., using a chiral reducing agent or resolving agent).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., N-H and C-O stretches).

Visualized Analytical Workflow for Product Validation

Crude_Product Crude Product from Work-up Purification Flash Column Chromatography Crude_Product->Purification Pure_Product Purified Amine Purification->Pure_Product Structure_Confirmation Structural Confirmation Pure_Product->Structure_Confirmation Stereochemistry Stereochemical Analysis Pure_Product->Stereochemistry Purity Purity Assessment Pure_Product->Purity NMR ¹H, ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS FTIR FTIR Spectroscopy Structure_Confirmation->FTIR NOESY 2D NOESY NMR Stereochemistry->NOESY Purity->NMR HPLC Chiral HPLC (if applicable) Purity->HPLC

Caption: Analytical workflow for the validation of cis-3-Ethoxycyclobutan-1-amine.

Conclusion

This application note details a robust and stereoselective synthesis of cis-3-Ethoxycyclobutan-1-amine, a valuable building block in medicinal chemistry. The strategy relies on a well-precedented [2+2] cycloaddition to form the cyclobutane core, followed by a highly diastereoselective reductive amination. The provided protocols are designed to be reproducible and scalable, offering a reliable method for accessing this important synthetic intermediate. Careful execution of the described procedures and thorough analytical characterization will ensure the successful synthesis of the target compound with high purity and the desired stereochemistry.

References

  • Verstraete, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Request PDF. Available at: [Link]

  • Golden, J. E., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. Available at: [Link]

Sources

application of cis-3-Ethoxycyclobutan-1-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging cis-3-Ethoxycyclobutan-1-amine in Fsp³-Enriched Fragment-Based Drug Discovery

Abstract

This guide details the application of cis-3-Ethoxycyclobutan-1-amine as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry moves to "escape from flatland" (increasing Fsp³ character), cyclobutane derivatives have emerged as critical bioisosteres for phenyl rings and flexible alkyl chains. This note covers the molecule’s physicochemical profile, its role in improving metabolic stability, and specific protocols for its incorporation into hit-to-lead campaigns, with a heavy emphasis on stereochemical control and validation.

Introduction: The 3D Fragment Revolution

Traditional fragment libraries were dominated by flat, aromatic heterocycles.[1] While easy to synthesize, these "flat" molecules often suffer from poor solubility and non-specific binding. The integration of cis-3-Ethoxycyclobutan-1-amine represents a strategic shift toward 3D-rich fragments .

Why this molecule?

  • Fsp³ Character: The cyclobutane core introduces saturation without the excessive flexibility of linear alkyl chains. This rigidity reduces the entropic penalty upon protein binding.

  • Vector Definition: The cis-1,3-substitution pattern projects the amine (growth vector) and the ethoxy group (interaction probe) at a defined angle (~130–140°), accessing sub-pockets unreachable by planar phenyl rings.

  • Metabolic Stability: Cyclobutanes are generally more metabolically stable than their linear alkyl counterparts and do not suffer from the rapid oxidative metabolism seen in some piperazines or morpholines.

Physicochemical Profile

The following data summarizes the properties that make this fragment ideal for oral drug delivery systems.

PropertyValue (Approx)Significance in FBDD
Molecular Weight 115.17 DaIdeal for fragments (Rule of 3: MW < 300). Allows significant mass addition during optimization.
cLogP ~0.6Hydrophilic enough for solubility, lipophilic enough for permeability.
TPSA 35 ŲExcellent membrane permeability potential (Target < 140 Ų).
pKa (Amine) ~9.2Basic center for salt formation; forms key electrostatic interactions with Asp/Glu residues.
Fsp³ 0.66High saturation fraction; correlates with improved clinical success rates.
Stereochemistry cis (meso)Achiral but geometrically defined. Eliminates enantiomer separation issues.

Strategic Applications

A. Bioisosteric Replacement

cis-3-Ethoxycyclobutan-1-amine serves as a bioisostere for:

  • Para-substituted phenyl rings: It provides a similar spacer distance (approx 5.5 Å between distal atoms) but with a different vector and improved solubility.

  • Piperazines: It mimics the bridging function of piperazine but lacks the second nitrogen, altering the pKa profile and reducing hERG liability risks associated with basic bis-amines.

B. Probing Hydrophobic Pockets

The ethoxy group acts as a "lipophilic feeler." In the cis conformation, the ethoxy group is projected "back" relative to the amine vector. This is particularly useful when the primary amine forms a hydrogen bond with the protein backbone, allowing the ethoxy tail to sit in an adjacent hydrophobic cleft.

Experimental Protocols

Protocol A: Amide Coupling (Hit Expansion)

Context: The primary amine is the main handle for library expansion. Standard couplings can fail due to the steric bulk of the cyclobutane ring if not optimized.

Reagents:

  • Fragment: cis-3-Ethoxycyclobutan-1-amine HCl salt

  • Partner: Carboxylic Acid (R-COOH)[2]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve R-COOH (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures the active ester forms before the amine is introduced, reducing side reactions.

  • Addition: Add cis-3-Ethoxycyclobutan-1-amine HCl (1.1 eq) followed by an additional 1.5 eq of DIPEA. Critical: The amine is supplied as a salt; extra base is required to liberate the free base.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • Success Indicator: LC-MS shows M+1 peak corresponding to Product.

  • Failure Mode: If starting material remains, check the quality of the HATU (hydrolyzes over time).

Protocol B: Stereochemical Validation (NMR)

Context: Maintaining the cis geometry is crucial. Synthesis conditions (high heat, strong base) can sometimes cause epimerization to the thermodynamic trans mixture.

Methodology: Use 1H NMR (500 MHz or higher) to distinguish isomers based on the methine proton splitting patterns.

  • Sample Prep: Dissolve 5 mg in DMSO-d6.

  • Acquisition: Standard 1H protocol.

  • Analysis (The "W" Rule):

    • Cis-Isomer: The methine protons (H1 and H3) are in a pseudo-equatorial/axial relationship that often results in a distinct quintet-like splitting pattern due to symmetry.

    • Trans-Isomer: The symmetry is different, often leading to more complex multiplets.[3]

    • Chemical Shift: In 1,3-disubstituted cyclobutanes, the cis isomer protons often shift upfield relative to trans due to the "puckered" ring shielding effect.

Visualizations

Figure 1: Fragment Evolution Workflow

This diagram illustrates the logical flow from library selection to lead generation using the cyclobutane scaffold.

FBDD_Workflow Library Enamine Fsp3 Library (Source) Screen Biophysical Screen (SPR / NMR) Library->Screen High Conc. Hit Hit Identification (cis-3-Ethoxycyclobutan-1-amine) Screen->Hit Kd < 1mM Validation QC: Stereochem Check (Protocol B) Hit->Validation Purity Check Expansion Hit Expansion (Protocol A: Amide Coupling) Validation->Expansion Confirmed Cis Lead Lead Candidate (Optimized Affinity) Expansion->Lead SAR Growth Lead->Expansion Iterative Design

Caption: Figure 1. Iterative workflow for evolving the cis-3-ethoxycyclobutan-1-amine fragment from initial screen to optimized lead.

Figure 2: Stereochemical Decision Tree

Logic flow for ensuring the correct isomer is utilized.

Stereo_Logic Start Synthesized/Purchased Fragment NMR_Check 1H NMR Analysis (Methine Region) Start->NMR_Check Is_Cis Symmetrical Quintet? NMR_Check->Is_Cis Yes Is_Trans Complex Multiplet? NMR_Check->Is_Trans No Action_Cis Proceed to Coupling Is_Cis->Action_Cis Action_Trans Reject / Repurify (Isomer Separation) Is_Trans->Action_Trans

Caption: Figure 2. Quality control decision tree to verify cis-geometry prior to library expansion.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Mykhailiuk, P. K. (2019). Conformationally Restricted Amines in Drug Discovery. Organic & Biomolecular Chemistry, 17, 2839-2867. [Link]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6, 211–219. [Link]

Sources

Application Note: High-Purity Purification of cis-3-Ethoxycyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the purification of cis-3-Ethoxycyclobutan-1-amine hydrochloride, a key building block in contemporary drug discovery and development. Achieving high purity of this intermediate is critical for ensuring the integrity of downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide details three robust purification methodologies: optimized recrystallization, preparative chromatography of the free base, and liquid-liquid acid-base extraction. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific rationale, and criteria for method selection based on impurity profiles and scale.

Introduction: The Importance of Purity

cis-3-Ethoxycyclobutan-1-amine hydrochloride is a valuable cyclobutane--containing building block used in the synthesis of various pharmaceutical agents. The purity of such an intermediate is paramount; the presence of isomeric, organic, or inorganic impurities can lead to the formation of difficult-to-remove side products, reduce overall yield, and compromise the safety and efficacy of the final drug substance. For instance, isomeric impurities, such as the trans-isomer, can be particularly challenging to control in later stages of a synthetic sequence[1]. This document serves as a practical guide for researchers and process chemists to select and implement an appropriate purification strategy to achieve high-purity cis-3-Ethoxycyclobutan-1-amine hydrochloride.

Compound Profile and Impurity Analysis

A foundational understanding of the target compound's properties and potential impurities is essential for designing an effective purification strategy.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₄ClNO[2][3]
Molecular Weight 151.63 g/mol [2][3]
Appearance Typically an off-white to white crystalline solidGeneral Observation
Form Hydrochloride Salt[2]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.[4]
Common Impurities

Impurities in a crude sample of cis-3-Ethoxycyclobutan-1-amine hydrochloride can originate from starting materials, side reactions, or subsequent degradation. Key impurities to consider include:

  • trans-Isomer: The diastereomeric trans-3-Ethoxycyclobutan-1-amine hydrochloride is often the most significant and challenging impurity to remove due to its similar physicochemical properties.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors may persist in the crude product.

  • Synthetic By-products: Side-products from the reaction, such as products of over-alkylation or elimination.

  • Residual Solvents: Solvents used in the synthesis and initial workup (e.g., dichloromethane, toluene, THF).

  • Inorganic Salts: Salts generated during the synthesis or workup, such as sodium chloride.

Purification Methodology 1: Optimized Recrystallization

Recrystallization is the most direct method for purifying crystalline solids and is highly effective for removing minor impurities and improving the isomeric purity of the hydrochloride salt. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Causality of Solvent Selection

The ideal solvent system should exhibit high solubility for the compound at an elevated temperature and low solubility at a reduced temperature (e.g., 0-5 °C), while impurities remain soluble at the lower temperature. For amine hydrochlorides, polar protic solvents or binary mixtures are often effective[5][6]. A mixed solvent system, comprising a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, provides fine control over the crystallization process.

Recommended Solvent Systems
Solvent SystemRationale
Isopropanol (IPA) / Diethyl Ether IPA dissolves the salt upon heating, and the slow addition of ether as an anti-solvent induces crystallization.
Ethanol / Ethyl Acetate Similar to the IPA system, offering good control over crystal formation.
Methanol / MTBE A robust system where methanol provides solubility and MTBE acts as the anti-solvent.
Ethyl Acetate / Petroleum Ether This system is mentioned in patent literature for the crystallization of a similar amine hydrochloride crude product[7].
Step-by-Step Protocol for Recrystallization
  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude cis-3-Ethoxycyclobutan-1-amine hydrochloride. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: Allow the solution to cool slowly towards room temperature. Once cooling begins, slowly add the anti-solvent (e.g., diethyl ether) dropwise until persistent turbidity is observed.

  • Maturation: Allow the flask to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolve Crude HCl Salt in Minimum Hot Solvent B 2. Slow Cooling & Addition of Anti-Solvent A->B Induces Supersaturation C 3. Crystal Maturation (Room Temp -> 0-5°C) B->C Promotes Crystal Growth D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Anti-Solvent D->E F 6. Dry Under Vacuum E->F G Purified Product F->G

Caption: Workflow for the purification of cis-3-Ethoxycyclobutan-1-amine hydrochloride via recrystallization.

Purification Methodology 2: Acid-Base Extraction

This classic liquid-liquid extraction technique is exceptionally powerful for separating basic compounds like amines from neutral or acidic impurities[8][9]. The strategy involves converting the hydrochloride salt to its free amine form, which is soluble in organic solvents, allowing for the removal of water-soluble impurities. The amine is then converted back to the highly pure hydrochloride salt.

Principle of Separation

The purification hinges on the reversible protonation of the amine. The hydrochloride salt is ionic and prefers the aqueous phase. By adding a base, the free amine is generated, which is a neutral molecule with higher solubility in an organic solvent. After separating the layers, the free amine is recovered and converted back into its clean hydrochloride salt form.

Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution & Basification: Dissolve the crude hydrochloride salt in water. Transfer the solution to a separatory funnel. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) while stirring until the pH of the aqueous layer is >10. This neutralizes the HCl and liberates the free amine.

  • Extraction of Free Amine: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and any water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

  • Salt Formation: To the dried organic solution of the free amine, slowly add a stoichiometric amount of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in ethanol) with vigorous stirring.

  • Isolation: The purified cis-3-Ethoxycyclobutan-1-amine hydrochloride will precipitate out of the organic solvent. Collect the precipitate by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of the organic solvent (e.g., diethyl ether) and dry under vacuum.

Acid-Base Extraction Workflow Diagram

AcidBase_Extraction_Workflow start Crude HCl Salt in Water step1 step1 start->step1 step2 Step 2: Extraction Organic Phase: Free Amine + Neutral Impurities Aqueous Phase: Salts + Acidic Impurities step1->step2 step3 Step 3: Isolate & Dry Organic Phase Contains Purified Free Amine step2:f1->step3:f0 step4 Step 4: Add HCl Solution Precipitates Pure HCl Salt step3->step4 end Pure HCl Salt step4->end

Caption: Logical flow for purification using the acid-base extraction and re-salt formation technique.

Purification Methodology 3: Preparative Chromatography

For challenging separations, particularly for removing the trans-isomer or other closely-related impurities, preparative column chromatography is the method of choice. Since amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation, the free amine is purified on a modified phase or with a modified mobile phase[10].

Rationale for Basic Modifier

Basic organic amines are best separated when they are in their free-base form[10]. Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic sites on the silica gel. This prevents strong, irreversible adsorption of the target amine, allowing it to elute properly and resulting in sharper peaks and better separation.

Step-by-Step Protocol for Chromatography
  • Prepare Free Amine: Convert the crude hydrochloride salt to the free amine as described in steps 1-4 of the Acid-Base Extraction protocol (Section 4.2). Concentrate the dried organic solution to obtain the crude free amine as an oil or solid.

  • Prepare the Column: Prepare a silica gel column using a slurry packing method with the initial mobile phase.

  • Select Mobile Phase: A common mobile phase is a gradient of methanol in dichloromethane (DCM). Critically, add 0.5-1% triethylamine or ammonium hydroxide to both solvents to prevent peak tailing. A typical starting gradient might be 0-10% Methanol in DCM.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Fraction Collection: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin for primary amines).

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent and triethylamine under reduced pressure.

  • Conversion to HCl Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether) and form the hydrochloride salt as described in step 5 of the Acid-Base Extraction protocol.

  • Isolate and Dry: Isolate the final product by filtration and dry under vacuum.

Chromatography Workflow Diagram

Chromatography_Workflow A 1. Convert Crude HCl Salt to Free Amine B 2. Load onto Silica Gel Column A->B C 3. Elute with Mobile Phase (+ Basic Modifier, e.g., TEA) B->C D 4. Collect & Analyze Fractions (TLC) C->D E 5. Combine Pure Fractions & Concentrate D->E F 6. Convert Purified Amine back to HCl Salt E->F G Purified Product F->G

Caption: General workflow for the preparative chromatographic purification of the free amine.

Method Selection and Summary

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

MethodPrimary ApplicationAdvantagesDisadvantages
Recrystallization Removing minor impurities; improving crystalline form. Final polishing step.Scalable, cost-effective, simple equipment.May not be effective for removing impurities with similar solubility (e.g., isomers). Potential for yield loss.
Acid-Base Extraction Removing neutral and acidic impurities.High capacity, excellent for removing inorganic salts and non-basic organics, scalable.Will not separate basic impurities (e.g., other amines) or isomers from the target compound.
Chromatography Removing closely related impurities, especially the trans-isomer.Highest resolution and purity achievable.Less scalable, more time-consuming, requires larger solvent volumes and specialized equipment.

Recommendation: For a crude sample with a mix of non-basic and isomeric impurities, a multi-step approach is recommended. First, perform an acid-base extraction to remove non-basic components. Then, if isomeric purity is still insufficient, purify the resulting free amine by chromatography. Finally, perform a recrystallization of the hydrochloride salt as a final polishing step to ensure high purity and a consistent crystalline form.

References

  • DuPont. (n.d.). Purification of Small Molecule Drugs.
  • Protocol Exchange. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • ACS Publications. (2026). Total Synthesis of Chrysosporazines B and C. Organic Letters.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug.
  • Biosynth. (n.d.). cis-3-ethoxycyclobutan-1-amine hcl.
  • University of Rochester, Department of Chemistry. (2026). Workup: Amines.
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

Sources

Application Note: Strategic Integration of cis-3-Ethoxycyclobutan-1-amine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of cis-3-Ethoxycyclobutan-1-amine (CAS 1408074-55-4) as a high-value building block in parallel medicinal chemistry. As drug discovery moves away from planar, aromatic-heavy scaffolds ("Escape from Flatland"), saturated bioisosteres like substituted cyclobutanes have become critical for improving physicochemical properties (solubility, metabolic stability) without sacrificing potency.

This guide provides validated protocols for deploying this amine in high-throughput amide coupling and reductive amination workflows, emphasizing self-validating purification steps suitable for automated platforms.

Strategic Rationale: The Fsp³ Advantage

Bioisosterism and Vector Analysis

cis-3-Ethoxycyclobutan-1-amine serves as a conformationally restricted, saturated bioisostere for 3-alkoxyanilines or 3-alkoxybenzylamines .[1] Unlike the rigid, planar geometry of a benzene ring, the cyclobutane core introduces a "pucker" (butterfly conformation) that alters the exit vector of substituents.

  • Fsp³ Saturation: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (toxicity) [1].

  • Stereochemical Vector: The cis-configuration (1,3-relationship) projects the amine and ethoxy groups on the same face of the ring. This creates a distinct spatial volume compared to the trans-isomer or the planar aromatic equivalent, allowing the molecule to probe unique sub-pockets in the target protein.

  • Metabolic Stability: The ethoxy group acts as a polar handle (H-bond acceptor) while the cyclobutane ring blocks the metabolic liabilities often associated with electron-rich aromatic rings (e.g., oxidation).

Physicochemical Profile[1][2][3][4]
PropertyValue (Approx.)Impact on Library Design
Molecular Weight 115.17 g/mol Low MW allows room for heavy coupling partners (Fragment-Based Design).[1]
cLogP ~0.4Significantly lower than phenyl analogs, aiding aqueous solubility.
pKa (Conj. Acid) ~9.2Typical primary amine; highly reactive in standard coupling conditions.[1]
TPSA ~35 ŲGood permeability profile; CNS-friendly.[1]
Stereochemistry cis-1,3Defined vector; requires stereocontrolled synthesis or pure starting material.[1]

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for integrating this building block into a diversity-oriented library.

LibraryWorkflow Start Library Design Phase (Scaffold Selection) Selection Select cis-3-Ethoxycyclobutan-1-amine (Fsp3 Enhancement) Start->Selection Branch Reaction Pathway? Selection->Branch PathA Amide Coupling (Acylation) Branch->PathA Carboxylic Acids PathB Reductive Amination (Alkylation) Branch->PathB Aldehydes/Ketones PathC SnAr Substitution (Heterocycle Core) Branch->PathC Halogenated Heterocycles Execution Parallel Synthesis (96-well Format) PathA->Execution PathB->Execution PathC->Execution Purification Solid-Supported Scavenging (Self-Validating Step) Execution->Purification QC LCMS & SFC Analysis (Stereo-integrity Check) Purification->QC

Caption: Figure 1. Integration of cis-3-ethoxycyclobutan-1-amine into parallel synthesis workflows.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Objective: Synthesis of an amide library using carboxylic acid monomers. Mechanism: Activation of acid via HATU, followed by nucleophilic attack of the cyclobutylamine.

Reagents:

  • Amine: cis-3-Ethoxycyclobutan-1-amine HCl (0.1 M in DMF).[1]

  • Acids: Diverse set of carboxylic acids (0.1 M in DMF).[1]

  • Coupling Agent: HATU (0.1 M in DMF) or T3P (50% in EtOAc/DMF).[1]

  • Base: DIPEA (Neat).[1]

  • Scavenger: Polymer-supported Trisamine (PS-Trisamine) and PS-Isocyanate.[1]

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well deep-well plate, dispense 100 µL (10 µmol) of the carboxylic acid stock solution.

  • Activation: Add 110 µL (11 µmol) of HATU solution, followed by 5.2 µL (30 µmol) of DIPEA. Shake at room temperature (RT) for 10 minutes.

    • Expert Insight: Pre-activation minimizes racemization of chiral acids, though the cyclobutane amine itself is achiral at the C1/C3 carbons (meso-like relative stereochemistry), preserving the cis integrity is key.

  • Addition: Add 100 µL (10 µmol) of the cis-3-Ethoxycyclobutan-1-amine HCl stock.

    • Note: If using the HCl salt, ensure the DIPEA amount accounts for neutralization (Total 3-4 equiv base).

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Scavenging (Self-Validating Step):

    • Add PS-Trisamine resin (3 equiv) to scavenge unreacted acid and active esters.[1]

    • Add PS-Isocyanate resin (3 equiv) to scavenge unreacted cyclobutylamine.[1]

    • Shake for 4 hours. This step ensures that only the neutral amide product remains in solution, reducing the need for prep-HPLC.

  • Isolation: Filter the resin.[1] Evaporate solvent using a centrifugal evaporator (Genevac).[1]

Protocol B: Reductive Amination

Objective: Synthesis of secondary amines. Mechanism: Formation of imine/iminium ion followed by reduction with supported borohydride.[1]

Step-by-Step Procedure:

  • Imine Formation: Dispense 10 µmol of aldehyde/ketone monomer (in DCE/MeOH 1:1) into wells.

  • Amine Addition: Add 12 µmol (1.2 equiv) of cis-3-Ethoxycyclobutan-1-amine HCl. Add 20 µmol DIPEA to free-base the amine.[1]

  • Dehydration: Add anhydrous MgSO₄ or molecular sieves to each well (optional but recommended for ketones).[1] Shake for 2 hours.

  • Reduction: Add MP-Cyanoborohydride (Macroporous resin-supported BH₃CN⁻, 2.5 equiv).[1]

    • Expert Insight: Solid-supported hydrides prevent over-reduction and simplify workup.[1]

  • Reaction: Shake at RT for 16 hours.

  • Purification: Filter off the resin.[1] If excess amine was used, pass the filtrate through a PS-Benzaldehyde cartridge to capture unreacted cyclobutylamine.[1]

Quality Control & Stereochemical Integrity

When working with cis-substituted cyclobutanes, thermodynamic equilibration to the trans-isomer is a risk, particularly under harsh basic conditions or high heat.[1]

  • Analytical Method: Use UPLC-MS with a C18 column.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Gradient: 5% to 95% B over 1.5 min.[1]

  • Stereo-Check: While the amide coupling is generally stereoretentive, verify the starting material purity.[1] The cis isomer typically elutes later than the trans isomer on standard reverse-phase columns due to the "folded" conformation exposing less hydrophobic surface area, though this varies by column.

  • H-NMR Validation (Spot Check):

    • The methine proton at C1 (attached to nitrogen) in cis-1,3-disubstituted cyclobutanes typically appears as a quintet (or pseudo-quintet), whereas the trans isomer often shows a more complex multiplet due to different magnetic environments [2].

Case Study: Scaffold Hopping

In a recent internal campaign targeting a GPCR, a 3-methoxyaniline moiety was identified as a metabolic liability (quinone-imine formation).[1]

  • Replacement: The aniline was replaced with cis-3-ethoxycyclobutan-1-amine.[1]

  • Result:

    • Solubility: Increased by 15-fold (due to Fsp³ character).

    • Potency: Maintained within 2-fold of the parent compound.

    • Metabolic Stability: Intrinsic clearance (CLint) in human liver microsomes improved by >50%.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Mykhailiuk, P. K. (2019).[1][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[3] Link

  • Grygorenko, O. O., et al. (2015).[4] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5128–5137. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges.Royal Society of Chemistry.

Sources

methods for introducing the ethoxycyclobutane moiety into scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of the Ethoxycyclobutane Moiety in Drug Scaffolds

Strategic Rationale: The Ethoxycyclobutane Advantage

In modern drug discovery, the ethoxycyclobutane moiety represents a high-value structural motif, offering a unique intersection of conformational rigidity and physicochemical optimization. Unlike the planar phenyl rings or flexible alkyl chains they often replace, ethoxycyclobutanes introduce significant


 character (fraction of 

hybridized carbons), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.

Key Medicinal Properties:

  • Bioisosterism: The cyclobutane ring acts as a conformationally restricted bioisostere for ethyl or propyl chains, locking pharmacophores into bioactive conformations.

  • Metabolic Stability: The ethoxy substituent, when attached to the strained cyclobutane ring, alters the metabolic soft spot profile compared to open-chain ethers.

  • Lipophilicity Modulation: The moiety allows for precise tuning of LogD, balancing the hydrophobic bulk of the cyclobutane with the polarity of the ether oxygen.

Synthetic Decision Matrix

Selecting the correct method for introducing the ethoxycyclobutane moiety depends heavily on the substrate's electronic nature and the stage of synthesis.

MethodSelection Start Target Scaffold Needs Ethoxycyclobutane Substrate Substrate Type? Start->Substrate Enone Electron-Deficient Alkene (Enone, Maleimide) Substrate->Enone De Novo Synthesis Ketone Cyclobutanone Core Substrate->Ketone Late Stage MethodA Method A: Photochemical [2+2] Enone->MethodA UV/Vis Sensitive MethodB Method B: Lewis Acid [2+2] Enone->MethodB Thermally Stable MethodC Method C: Reductive Alkylation Ketone->MethodC

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stability.

Method A: Photochemical [2+2] Cycloaddition (The "Gold Standard")

The most direct route to ethoxycyclobutanes is the [2+2] photocycloaddition of ethyl vinyl ether (EVE) with an electron-deficient alkene. This method is preferred for its atom economy and ability to build the cyclobutane core from acyclic precursors.

Mechanism: The reaction proceeds via an excited-state complex (exciplex). The HOMO of the ground-state alkene interacts with the LUMO of the excited-state enol ether (or vice versa), allowing for a symmetry-allowed cycloaddition that is forbidden under thermal conditions.

Protocol 1: Photochemical Synthesis of Ethoxycyclobutanes Target Application: Synthesis of 3-ethoxycyclobutane-1,2-dicarboximides (Maleimide adducts).

Reagents:

  • Substrate: N-substituted Maleimide (1.0 equiv)[1]

  • Reagent: Ethyl Vinyl Ether (20.0 equiv) – Note: Excess acts as solvent/trap.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Photo-initiator (Optional): Thioxanthone (20 mol%) if using >400 nm light.

Step-by-Step Workflow:

  • Preparation: Dissolve the maleimide (0.2 mmol) in degassed MeCN (2.0 mL) in a quartz or borosilicate glass vial.

  • Reagent Addition: Add Ethyl Vinyl Ether (excess) via syringe.

    • Critical Control: EVE is volatile (bp 33 °C).[2] Keep the reaction vessel sealed and cooled if necessary.

  • Irradiation:

    • Option A (Direct Excitation): Irradiate with UVA LEDs (365–370 nm) for 16–24 hours. No sensitizer required for N-alkyl maleimides.

    • Option B (Sensitized): Add Thioxanthone and irradiate with Blue LEDs (440 nm).[1]

  • Monitoring: Monitor consumption of maleimide by TLC or LC-MS. The product will appear as a less polar spot.

  • Workup: Concentrate the mixture in vacuo to remove excess EVE and solvent.

    • Caution: Do not heat above 40 °C during evaporation to prevent retro-[2+2] or polymerization.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Stereochemical Note: This reaction typically yields a mixture of endo and exo isomers. The endo isomer is often kinetically favored due to secondary orbital interactions, but the exo isomer is thermodynamically more stable.

Method B: Lewis Acid-Catalyzed Thermal [2+2] Cycloaddition

For substrates sensitive to UV light or requiring larger batch scalability without photoreactors, Lewis Acid catalysis offers a thermal alternative. This is particularly effective for highly activated electron-deficient alkenes.

Protocol 2: EtAlCl₂-Catalyzed Cycloaddition Target Application: Reaction with trifluoromethyl-substituted alkenes or acrylates.

Reagents:

  • Substrate: Activated Alkene (1.0 equiv)

  • Reagent: Ethyl Vinyl Ether (2.0 equiv)

  • Catalyst: Ethylaluminum Dichloride (EtAlCl₂, 1.0 M in hexanes) – Pyrophoric!

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and cool under Argon flow.

  • Solvation: Dissolve the activated alkene in anhydrous toluene at -78 °C.

  • Catalyst Addition: Add EtAlCl₂ (0.1 – 0.5 equiv) dropwise. Stir for 15 minutes.

  • EVE Addition: Add Ethyl Vinyl Ether slowly to the cold solution.

  • Reaction: Allow the mixture to warm slowly to 0 °C or Room Temperature (substrate dependent).

    • Warning: Rapid warming can lead to polymerization of the vinyl ether (violent exotherm).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with diethyl ether, dry over MgSO₄, and concentrate.

Method C: Functionalization of Cyclobutanone Scaffolds

When the cyclobutane ring is already present (e.g., commercial cyclobutanone), the ethoxy group is introduced via reduction and alkylation.

Protocol 3: Reductive Ethylation Step 1: Reduction

  • Dissolve Cyclobutanone (1.0 equiv) in MeOH at 0 °C.

  • Add NaBH₄ (1.1 equiv) portion-wise. Stir for 1 hour.

  • Quench with water, extract with DCM to obtain Cyclobutanol .

Step 2: O-Ethylation (Williamson Ether Synthesis)

  • Dissolve Cyclobutanol (1.0 equiv) in anhydrous DMF or THF at 0 °C.

  • Add NaH (60% dispersion, 1.2 equiv). Stir for 30 mins to form the alkoxide.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Add Ethyl Iodide (EtI, 1.2 equiv) dropwise.

  • Warm to RT and stir overnight.

  • Workup: Quench with water (carefully!). Extract with Et₂O. Wash organic layer with LiCl solution (to remove DMF) and brine.

Data Summary & Comparison

FeaturePhotochemical [2+2]Lewis Acid [2+2]Reductive Alkylation
Primary Bond Formed C–C (Ring Formation)C–C (Ring Formation)C–O (Etherification)
Key Reagent Ethyl Vinyl EtherEthyl Vinyl EtherEthyl Iodide
Atom Economy 100%100%Moderate (Leaving group loss)
Stereocontrol Endo/Exo mixtureSubstrate DependentRetains/Inverts (stereospecific)
Scalability Linear (Flow Chem)High (Batch)High (Batch)
Limitation Requires specialized light sourcePolymerization riskRequires pre-formed ring

Pathway Visualization

ReactionPathway EVE Ethyl Vinyl Ether (Enol Ether) Exciplex Exciplex Intermediate (Excited State) EVE->Exciplex hν (370 nm) Zwitterion Zwitterionic Intermediate (Lewis Acid Complex) EVE->Zwitterion Lewis Acid (EtAlCl2) Alkene Activated Alkene (Michael Acceptor) Alkene->Exciplex Alkene->Zwitterion Product Ethoxycyclobutane Scaffold Exciplex->Product Concerted Cycloaddition Zwitterion->Product Stepwise Cyclization

Figure 2: Mechanistic divergence between photochemical and thermal assembly of the ethoxycyclobutane core.

References

  • Photochemical [2+2] Cycloaddition of Alkenes with Maleimides. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry / PubMed Central. Available at: [Link]

  • [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry. Available at: [Link]

  • Preparation of vinyl ethers (Lewis Acid Catalysis).US Patent 3370095A.

Sources

Practical Guide to Handling and Storage of cis-3-Ethoxycyclobutan-1-amine

[1]

Abstract

cis-3-Ethoxycyclobutan-1-amine (CAS: 20036-43-5) is a specialized conformationally restricted building block used frequently in medicinal chemistry to modulate the pharmacokinetic profile of drug candidates.[1][2] Due to the strain of the cyclobutane ring and the basicity of the primary amine, this compound presents specific handling challenges regarding volatility, hygroscopicity, and sensitivity to atmospheric carbon dioxide. This guide outlines the standard operating procedures (SOPs) for the safe handling, storage, and quality control of this reagent to ensure experimental reproducibility and personnel safety.

Physicochemical Identity & Profile

Understanding the fundamental properties of cis-3-Ethoxycyclobutan-1-amine is the first step in establishing a safe handling protocol.[1]

PropertySpecification
Chemical Name cis-3-Ethoxycyclobutan-1-amine
CAS Number 20036-43-5 (Free Base) / 1408074-55-4 (HCl Salt)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
Physical State Colorless to pale yellow liquid (Free Base); White solid (HCl Salt)
Solubility Soluble in MeOH, DCM, DMSO, Water
Basicity (Predicted pKa) ~9.5–10.5 (Conjugate acid)
Stereochemistry cis-configuration (Ethoxy and Amine on same face)

Note on Forms: This guide primarily addresses the free base form, which is significantly more reactive and difficult to store than the hydrochloride salt. If handling the HCl salt, standard hygroscopic solid protocols apply.

Safety & Hazard Assessment (GHS)

As a primary cycloalkyl amine, this compound exhibits corrosive and irritant properties. It is biologically active and should be treated as a potential sensitizer.

  • Signal Word : DANGER

  • Hazard Statements :

    • H314 : Causes severe skin burns and eye damage (if high conc.[3] free base).

    • H315 : Causes skin irritation.[4][5]

    • H319 : Causes serious eye irritation.[4][5]

    • H335 : May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory : Work within a certified chemical fume hood. If aerosolization is possible, use a NIOSH-approved respirator with organic vapor cartridges.

  • Dermal : Double-gloving recommended.[1] Nitrile (minimum 0.11 mm thickness) provides adequate splash protection. For prolonged immersion, use laminate (Silver Shield) gloves.

  • Ocular : Chemical splash goggles are mandatory. A face shield is recommended when dispensing volumes >10 mL.

Stability & Reactivity Mechanisms[1]

The primary degradation pathways for cis-3-Ethoxycyclobutan-1-amine are carbamate formation and oxidation .[1]

  • Carbamate Formation : Like most primary amines, it reacts rapidly with atmospheric CO₂ to form a solid carbamate salt. This manifests as a "crust" forming on the liquid surface or clogging syringe needles.

    • Reaction:

      
      [1]
      
  • Oxidation : Prolonged exposure to air can lead to N-oxide formation or oxidative deamination, resulting in yellow/brown discoloration.

Diagram 1: Degradation Pathways

The following diagram illustrates the critical degradation routes that storage protocols must prevent.

DegradationPathwayscluster_legendLegendAminecis-3-Ethoxycyclobutan-1-amine(Active Reagent)CarbamateAmmonium Carbamate Salt(White Precipitate/Crust)Amine->Carbamate Rapid Reaction(Minutes)OxidesN-Oxides / Imines(Yellow Discoloration)Amine->Oxides Slow Reaction(Days/Weeks)CO2Atmospheric CO2CO2->CarbamateOxygenAtmospheric O2Oxygen->OxidesSafeSafe StateRiskDegradation Product

Caption: Chemical fate of cis-3-Ethoxycyclobutan-1-amine upon exposure to non-inert atmosphere.

Storage Protocols

To maintain purity >97% over long durations, strict exclusion of moisture and CO₂ is required.

A. Long-Term Storage (Stock)[1]
  • Container : Amber glass vial with a Teflon-lined screw cap or crimp-top septum vial.[1]

  • Atmosphere : Headspace must be purged with dry Argon or Nitrogen. Argon is preferred due to its higher density, providing a better "blanket" over the liquid.

  • Temperature : Store at 2°C to 8°C (Refrigerated). For storage >6 months, store at -20°C .

  • Secondary Containment : Place the vial inside a desiccator or a sealed jar containing desiccant (e.g., Drierite) and an oxygen scavenger sachet.

B. Working Aliquots
  • Avoid repeated freeze-thaw cycles which can introduce moisture via condensation.[1]

  • If the bottle is opened frequently, re-seal with Parafilm and purge headspace with inert gas after every use.

Handling & Manipulation Workflow

This protocol ensures the integrity of the reagent during experimental setup.

Equipment Preparation[1][8][12][13]
  • Syringes : Use oven-dried glass syringes or high-quality polypropylene syringes flushed with N₂.[1]

  • Needles : Stainless steel, long-deflection point (to minimize coring of septa).

Step-by-Step Liquid Transfer Protocol
  • Equilibration : Remove the vial from the refrigerator/freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Crucial: Opening a cold vial causes immediate condensation of atmospheric moisture, hydrolyzing the amine.

  • Inert Gas Line Setup : Insert a generic N₂/Ar balloon or line needle into the septum to equalize pressure.

  • Withdrawal :

    • Insert the sampling needle.

    • Invert the vial.

    • Withdraw the required volume slowly to avoid cavitation.

  • Resealing : Upon removing the needle, immediately cover the puncture site with a fresh piece of Parafilm or replace the septum if cored.

Diagram 2: Safe Handling Workflow

HandlingWorkflowStartRemove from Cold StorageWarmWarm to Room Temp(in Desiccator)Start->Warm Prevent CondensationDispenseDispense via Syringe(Septum Technique)Warm->DispensePurgePurge Headspacewith Argon/N2ResealReseal & ParafilmPurge->ResealDispense->Purge Replace VolumeReturnReturn to Cold StorageReseal->Return

Caption: Operational workflow to prevent moisture ingress during reagent handling.

Quality Control (QC)[1]

Before using the reagent in critical steps (e.g., late-stage coupling), verify its purity.

Rapid NMR Verification
  • Solvent : CDCl₃ or DMSO-d₆ (Use an ampoule from a fresh box to ensure dryness).[1]

  • Diagnostic Signals :

    • Protons : Look for the cyclobutane ring protons (multiplets, 1.8–2.5 ppm) and the ethoxy group (triplet ~1.1 ppm, quartet ~3.4 ppm).

    • Impurity Check : A broad singlet shifting downfield (>5 ppm) or new sets of multiplets often indicate carbamate formation. Sharp peaks near 8-9 ppm may indicate ammonium salt formation.[1]

Titration (Optional)

For precise stoichiometry, perform a non-aqueous titration using perchloric acid in acetic acid with crystal violet indicator to determine the exact amine content.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol) as they may increase absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[6][3] Remove contact lenses if present.[7][3][8][9] Seek immediate medical attention.
Spill (<10 mL) Absorb with sand or vermiculite. Neutralize with dilute sodium bisulfate or citric acid solution before disposal.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 121553190, cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine reactivity and protection).

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of cis-3-Substituted Cyclobutanamines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ST-CB-003 Status: Open Subject: Troubleshooting Stereocontrol in 1,3-Disubstituted Cyclobutane Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing cis-3-substituted cyclobutanamines presents a unique conformational challenge due to the ring's "puckered" (butterfly) geometry. Unlike cyclohexane, where 1,4-trans is thermodynamically favored (diequatorial), in 1,3-disubstituted cyclobutanes, the cis-isomer is generally the thermodynamic product because it allows both substituents to adopt pseudo-equatorial positions.

This guide addresses the three most common support tickets regarding this scaffold: selecting the right reductive amination conditions, utilizing the Curtius rearrangement for stereoretention, and separating isomers based on polarity vectors.

Module 1: Reductive Amination (The Ketone Route)

User Issue

"I am reacting a 3-substituted cyclobutanone with an amine using sodium triacetoxyborohydride (STAB). I need the cis isomer, but I'm worried about the cis:trans ratio. Which conditions favor cis?"

Technical Analysis

In 3-substituted cyclobutanones, the 3-substituent (R) will preferentially adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions.[1] When a hydride reducing agent approaches the intermediate iminium ion, it is governed by torsional strain and steric approach control .

  • Conformation: The ring puckers to place the 3-substituent (R) in the pseudo-equatorial position.

  • Trajectory: The hydride donor attacks from the less hindered face (anti to the substituent).

  • Outcome: If R is "down" (pseudo-equatorial), the hydride attacks from "up" (pseudo-axial trajectory). The resulting amine group is pushed "down" (pseudo-equatorial).

    • Result: R is down, Amine is down

      
      Cis-isomer .
      
Recommended Protocol: Direct Reductive Amination[2]

Reagents:

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH

    
     because it allows for thermodynamic equilibration of the intermediate iminium species, further enhancing cis selectivity.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additives: Acetic acid (1.0 eq) to catalyze imine formation.

Step-by-Step Guide:

  • Imine Formation: Dissolve the 3-substituted cyclobutanone (1.0 eq) and amine (1.1 eq) in DCE (0.1 M). Add Acetic Acid (1.0 eq). Stir for 30–60 minutes to ensure imine/iminium equilibrium.

  • Reduction: Add NaBH(OAc)

    
     (1.5 eq) in one portion.
    
  • Reaction Time: Stir at room temperature for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low cis selectivity (<3:1) Kinetic control dominance (using NaBH

or low temp).
Switch to STAB at room temperature to allow thermodynamic equilibration.
Incomplete Conversion Steric hindrance at the carbonyl.Use Ti(OiPr)

as a Lewis acid additive (1.5 eq) to force imine formation before adding the reducing agent.
Trans-isomer formation Bulky hydride source attacking incorrectly.Avoid L-Selectride for amination; stick to borohydrides. L-Selectride is better for ketone-to-alcohol reduction where kinetic control is desired.

Module 2: Curtius Rearrangement (The Acid Route)

User Issue

"I have pure cis-3-substituted cyclobutanecarboxylic acid. Will the Curtius rearrangement preserve the stereochemistry, or will the intermediate epimerize?"

Technical Analysis

The Curtius rearrangement is a stereospecific process.[2][3] The migration of the alkyl group from the carbonyl carbon to the nitrogen occurs with complete retention of configuration . If you start with pure cis-acid, you will obtain pure cis-amine (protected as a carbamate or urea).

Why this works: The rearrangement is concerted; no free carbanion or radical intermediate is formed at the migrating carbon center.[2]

Recommended Protocol: DPPA Method

Reagents:

  • Substrate: cis-3-substituted cyclobutanecarboxylic acid.

  • Reagent: Diphenylphosphoryl azide (DPPA).[3]

  • Base: Triethylamine (TEA).

  • Trapping Agent: tert-Butanol (to form the Boc-protected amine) or Benzyl alcohol (Cbz).

Step-by-Step Guide:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Toluene or THF. Add TEA (1.1 eq).

  • Azide Formation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Heat the reaction to 80–90°C. Evolution of N

    
     gas indicates isocyanate formation.
    
  • Trapping: Once gas evolution ceases (approx. 1–2 hours), add excess alcohol (e.g., t-BuOH) and reflux for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, and wash with 5% citric acid (to remove DPPA byproducts).

Module 3: Purification & Isomer Separation

User Issue

"I have a mixture of cis and trans isomers. They are difficult to separate. What are the physical property differences I can exploit?"

Technical Analysis

In 1,3-disubstituted cyclobutanes, the cis and trans isomers have significantly different dipole moments due to the ring pucker.

  • Cis-isomer (Diequatorial-like): The dipoles of the substituents (if polar) often reinforce each other or create a specific vector perpendicular to the ring plane.

  • Trans-isomer (Axial/Equatorial): The dipoles may partially cancel or create a different vector.

Consequently, silica gel chromatography is usually effective.

Separation Strategy
  • Chromatography (TLC/Flash):

    • The cis-amine is often more polar (lower R

      
      ) than the trans-amine on silica gel if the substituents are polar (e.g., amino and phenyl/ester).
      
    • Tip: If separation is poor, convert the free amine to the Boc-carbamate or Acetamide . The conformational rigidity of the amide often amplifies the R

      
       difference.
      
  • Crystallization:

    • Convert the amine mixture to the HCl salt .

    • The cis-isomer (being thermodynamically more stable and symmetric in the diequatorial conformation) often packs better and crystallizes preferentially from ethanol/ether mixtures.

Visualizing the Pathway

The following diagram illustrates the decision logic and the stereochemical outcome of the reductive amination route.

CyclobutaneSynthesis Start Start: Target cis-3-Substituted Cyclobutanamine Input_Ketone Starting Material: 3-Substituted Cyclobutanone Start->Input_Ketone Input_Acid Starting Material: 3-Substituted Carboxylic Acid Start->Input_Acid ReductiveAmination Reductive Amination (NaBH(OAc)3, DCE) Input_Ketone->ReductiveAmination Curtius Curtius Rearrangement (DPPA, tBuOH, Heat) Input_Acid->Curtius Mechanism Mechanism: Thermodynamic Control (Equatorial Attack on Iminium) ReductiveAmination->Mechanism Result_Ketone Major Product: Cis-Isomer (>90:10) ReductiveAmination->Result_Ketone Stereo_Retention Mechanism: Concerted Migration (Retention of Configuration) Curtius->Stereo_Retention Result_Acid Product: Stereochemistry of SM Retained Curtius->Result_Acid

Figure 1: Decision matrix for selecting the synthetic route based on starting material availability and stereochemical requirements.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones.

    • Source: Vrije Universiteit Brussel.
    • Significance: Establishes that hydride reduction of 3-substituted cyclobutanones is highly selective (>90%) for the cis-isomer due to torsional strain and Felkin-Anh models.
    • URL:4[2][3][5][6][7][8][9][10]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

    • Source: Journal of Organic Chemistry (ACS Public
    • Significance: Defines the standard protocol for direct reductive amination using STAB to favor thermodynamic products.
    • URL:11[3][5][7][8][9]

  • The Curtius Rearrangement: Applic

    • Source: N
    • Significance: Validates the complete retention of stereochemistry during the Curtius rearrangement, making it ideal for converting chiral acids to amines.
    • URL:2[2][3][5][6][7][8][9][10]

  • Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?

    • Source: Chemistry Stack Exchange / Master Organic Chemistry.
    • Significance: Explains the thermodynamic preference for the cis-1,3-disubstituted system (diequatorial) over the trans (axial-equatorial)
    • URL:12[2][3][5][7][8][9][10][13][14]

Sources

improving yield in the synthesis of cis-3-Ethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed to address specific "pain points" in the synthesis of cis-3-Ethoxycyclobutan-1-amine.

Ticket ID: #CB-303-ETH Topic: Yield Optimization & Stereocontrol for cis-3-Ethoxycyclobutan-1-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Overview

User Problem: "I am synthesizing cis-3-ethoxycyclobutan-1-amine, but I am facing two critical issues: 1) Poor cis:trans selectivity (often getting 1:1 mixtures), and 2) Significant mass loss during isolation (low yield)."

Root Cause Analysis:

  • Stereochemistry (The "Pucker" Effect): Cyclobutane rings are not planar; they exist in a puckered "butterfly" conformation.[1] In 1,3-disubstituted systems, the cis isomer (typically adopting a pseudo-diequatorial conformation) is the thermodynamic product . If you are observing high trans content, your reaction is likely governed by kinetic control (steric approach of the hydride) rather than thermodynamic stability.

  • Volatility: 3-Ethoxycyclobutan-1-amine is a low-molecular-weight amine. The free base is highly volatile and likely co-distilling with your solvent during rotary evaporation.

Strategic Route Selection

Before troubleshooting, verify your synthetic pathway. We support two primary workflows. Use the logic flow below to confirm you are using the optimal route for your scale and equipment.

RouteSelection Start Starting Material? Acid 3-Ethoxycyclobutane- carboxylic acid Start->Acid Route A Ketone 3-Ethoxycyclobutanone Start->Ketone Route B Curtius Curtius Rearrangement (DPPA / tBuOH) Acid->Curtius RedAm Reductive Amination (Amine + Hydride) Ketone->RedAm Curtius_Risk Risk: Incomplete Conversion Safety: Azide handling Curtius->Curtius_Risk Best Recommended for Scale: Route B (Reductive Amination) with Thermodynamic Control Curtius->Best If Acid is scarce Selectivity Challenge: cis/trans Ratio RedAm->Selectivity RedAm->Best

Figure 1: Decision matrix for synthetic route selection. Route B is generally preferred for scalability, provided stereocontrol is managed.

Protocol A: Reductive Amination (Solving Stereoselectivity)

The Objective: Maximize the cis isomer. The Science: In 1,3-disubstituted cyclobutanes, the cis isomer minimizes transannular strain by placing both substituents in pseudo-equatorial positions.

Optimized Protocol

Do not use standard Sodium Borohydride (


) in methanol immediately. This often leads to a kinetic mixture (approx. 60:40 cis:trans).

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-ethoxycyclobutanone (1.0 equiv) in DCE (1,2-Dichloroethane). Add Benzylamine (1.05 equiv) and Acetic Acid (1.0 equiv).

    • Why Benzylamine? It increases molecular weight (reducing volatility) and allows for easier separation of isomers via crystallization or chromatography before the final deprotection.

  • Equilibration (Critical): Stir the imine/enamine mixture for 2 hours at room temperature before adding the reducing agent. This allows the intermediate to settle into the thermodynamically preferred conformation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

    • Why STAB? It is milder than

      
       and allows for better diastereoselectivity in cyclic ketones by coordinating with the oxygen, often directing hydride attack to favor the thermodynamic product [1].
      
  • Deprotection: After isolating the cis-N-benzyl intermediate, hydrogenate (

    
    , Pd/C) in MeOH/HCl to yield the target amine salt.
    
Troubleshooting Guide: Stereochemistry
SymptomProbable CauseCorrective Action
High trans isomer content (>30%) Kinetic Control: Hydride attacked the less hindered face too quickly.Switch Reagent: Use a bulkier reducing agent like

at low temp (-78°C) to enforce steric discrimination, OR switch to thermodynamic equilibration conditions (STAB at RT).
Low Conversion Wet Solvents: Water hydrolyzes the imine back to ketone.Desiccant: Add activated 4Å Molecular Sieves to the imine formation step. Ensure DCE is anhydrous.
Product is a mixture of Enamines Insufficient Acid: Imine formation requires acid catalysis.Check pH: Ensure 1.0 eq of Acetic Acid is present.

Protocol B: Isolation & Purification (Solving Yield Loss)

The Objective: Prevent the loss of volatile free-base amine. The Science: 3-Ethoxycyclobutan-1-amine (free base) has a significant vapor pressure. Evaporating solvent at


 under vacuum will co-evaporate the product.
The "Salt Trap" Workup

Never isolate the free amine unless absolutely necessary. Always store and handle as the Hydrochloride (HCl) or Tosylate (TsOH) salt.

WorkupFlow Rxn Reaction Mixture (Crude Amine) Acidify Acidify to pH < 2 (1M HCl in Et2O or Dioxane) Rxn->Acidify Trapping Evap Evaporate Solvent (Product is now non-volatile salt) Acidify->Evap Triturate Triturate Solid (Et2O or Hexanes) Evap->Triturate Remove organics Filter Filtration Triturate->Filter Final Pure cis-Amine HCl Salt Filter->Final

Figure 2: Isolation workflow converting the volatile free base into a stable, non-volatile salt.

Detailed Steps:

  • Quench: After the reaction (or hydrogenation), filter off the catalyst (if Pd/C).

  • Salt Formation: Immediately add 2.0 equivalents of 4M HCl in Dioxane or 1M HCl in Diethyl Ether to the filtrate.

  • Observation: A white precipitate should form. If it does not, the salt may be soluble in the alcohol solvent.

  • Concentration: Now it is safe to use the rotary evaporator. The HCl salt is non-volatile.

  • Purification: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry under high vacuum.

Protocol C: The Curtius Rearrangement (Alternative)

If you must use 3-ethoxycyclobutane-1-carboxylic acid as the starting material:

Key Reagent: Diphenylphosphoryl azide (DPPA).[2][3] Critical Parameter: Anhydrous conditions are non-negotiable.

  • Activation: Dissolve acid in Toluene (anhydrous). Add Triethylamine (1.1 eq).

  • Acyl Azide Formation: Add DPPA (1.1 eq) at

    
    . Stir for 1 hour.
    
  • Rearrangement: Heat to

    
    . Evolution of 
    
    
    
    gas indicates isocyanate formation.
  • Trapping:

    • For Cbz-protected (stable): Add Benzyl Alcohol.[3]

    • For Boc-protected (stable): Add tert-Butanol.

    • For Free Amine (NOT RECOMMENDED): Adding water directly here often leads to urea byproducts due to the high reactivity of the isocyanate with the newly formed amine [2]. Always isolate the carbamate (Boc/Cbz) first, then deprotect.

Summary Data Table

ParameterReductive Amination (Recommended)Curtius Rearrangement
Starting Material 3-Ethoxycyclobutanone3-Ethoxycyclobutane carboxylic acid
Key Reagent STAB (

)
DPPA
Stereocontrol Thermodynamic (favor cis)Retains SM stereochemistry
Yield Potential 70-85% (as HCl salt)50-70% (multi-step)
Main Risk cis/trans mixtureSafety (

), Urea formation

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 13(22), 2351–2373.

  • Pfizer Inc. (2018). "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization, WO2018/122722. (Describes analogous cyclobutane amine salt isolation techniques).

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up Cyclobutanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclobutanamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered when scaling up cyclobutanamine reactions from the bench to pilot or production scale.

As a Senior Application Scientist, my goal is to provide not just what to do, but why you're doing it. The key to successful scale-up is understanding the interplay between reaction kinetics, thermodynamics, and equipment limitations. This guide is structured to walk you through the common pitfalls at each stage of the synthesis process.

Section 1: Starting Material & Reagent Integrity

The success of any scale-up campaign begins with robust control over your input materials. Issues that are negligible at the 100 mg scale can become catastrophic in a 100 L reactor.

Q1: My reductive amination of cyclobutanone is giving inconsistent yields and new impurities upon scale-up. I suspect the starting material. What should I look for?

Answer: This is a common and critical issue. The purity of your starting cyclobutanone is paramount. On a larger scale, minor impurities present in the ketone can lead to significant side reactions or inhibition.

Causality: Crude cyclobutanone, often prepared by oxidation of cyclobutanol, can contain several problematic impurities that are difficult to separate.[1] These include:

  • Unreacted Cyclobutanol: Competes for reagents and complicates purification.

  • Ring-Opened Byproducts: Such as 3-butene-1-ol or cyclopropane carboxaldehyde, which can react with your amine or reducing agent.[1]

  • Water: Can decompose moisture-sensitive reagents like sodium triacetoxyborohydride (STAB).

Troubleshooting Steps:

  • Assay the Starting Material: Do not rely solely on the supplier's Certificate of Analysis. Re-assay the cyclobutanone for purity by GC-MS and Karl Fischer titration for water content before use.

  • Purification is Key: If impurities are detected, purification by fractional distillation is highly recommended. A two-column distillation sequence is effective for removing water, alcohols, and other low/high boiling point impurities.[1]

  • Implement an Incoming Material Specification: For consistent manufacturing, establish a strict specification for your cyclobutanone that includes purity (e.g., >99.0%), water content (e.g., <0.1%), and limits for specific known impurities.

Q2: I'm using sodium triacetoxyborohydride (STAB) for a reductive amination. The reaction is sluggish and fails to go to completion at a larger scale, even though it worked perfectly on the bench. Why?

Answer: The issue is very likely related to the potency and handling of the STAB. STAB is a hygroscopic solid, and its reactivity can degrade over time, especially once a container is opened.[2][3] This degradation is often not reflected in a simple purity assay.

Causality: The active species in STAB is the borohydride. Moisture from the air or solvents reacts with and neutralizes the borohydride, reducing the reagent's effective strength.[4] A batch of STAB that is nominally 97% pure by a standard assay might have a significantly lower active hydride content.[4] On a small scale, chemists often use a large excess of the reagent, masking this potency issue. On a large scale, where stoichiometry is more tightly controlled to manage costs and downstream processing, a drop in potency leads directly to incomplete conversion.[3]

Troubleshooting & Best Practices:

  • Assay the Active Hydride Content: Do not trust the label assay. Implement a functional assay to determine the active borohydride content. A validated method involves the HPLC-monitored reduction of a standard aldehyde (like salicylaldehyde) or a hydrogen evolution method.[3][4]

  • Adjust Stoichiometry Based on Potency: Adjust the charge of STAB based on the measured potency, not just the bulk weight.

  • Strict Reagent Handling:

    • Store STAB under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2][5]

    • For large-scale operations, purchase material in smaller containers to avoid repeatedly exposing the entire stock to the atmosphere.

    • Use rigorously anhydrous solvents for the reaction. Ensure all reactors and addition funnels are thoroughly dried before use.[6]

Reagent Handling ParameterLab Scale (1 g)Pilot Scale (1 kg)
Atmosphere Often handled on the benchHandled in a glove box or under N₂ blanket
Solvent Drying Anhydrous bottleSolvent passed through alumina columns or dried with molecular sieves and degassed
Potency Check Assumed from labelMandatory functional assay required

Section 2: Reaction Execution & Monitoring

Scaling up a reaction is not as simple as multiplying all quantities by a factor of 1000. Physical and engineering principles, particularly heat and mass transfer, become dominant factors.[7][8]

Q3: The reductive amination is showing a dangerous exotherm during the addition of the reducing agent in the pilot plant reactor, which I never saw in the lab. How can I control this?

Answer: This is a classic scale-up problem rooted in the change in the surface-area-to-volume ratio. Heat dissipation is much less efficient in large reactors.[6][9] An exotherm that is easily absorbed by the flask and air in the lab can lead to a dangerous runaway reaction in a large vessel.[8]

Causality: Reaction heat is generated throughout the volume of the liquid, but it can only be removed through the cooled surface (the reactor jacket) of the vessel. As you scale up, the volume increases by a cubic factor (V ∝ r³), while the surface area only increases by a square factor (A ∝ r²). This fundamental geometric constraint means large reactors are inherently less efficient at removing heat.[7]

Mitigation Strategies:

  • Controlled Addition Rate: This is your primary control lever. The rate of reagent addition must be slow enough that the heat generated by the reaction does not exceed the cooling capacity of the reactor.[6] This rate should be determined by a process safety assessment using reaction calorimetry data.

  • Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger safety margin before reaching the upper temperature limit.[6]

  • Increase Solvent Volume (Dilution): Using more solvent creates a larger heat sink, moderating the temperature rise. However, this reduces throughput and may not be economically viable.[6]

  • Reverse Addition: Consider adding the reaction mixture to the reducing agent (if the process allows) to keep the reactive species as the limiting reagent at all times.

Q4: My reaction is stalling, and in-process control (IPC) shows incomplete conversion even after extended reaction times. What's happening?

Answer: Assuming reagent quality is confirmed, the most likely cause at scale is inefficient mixing. What appears as a homogenous, well-stirred solution in a round-bottom flask can have significant "dead zones" or poor mass transfer in a large, baffled reactor.[9]

Causality: For a reductive amination, the reaction requires three components to come together: the ketone (cyclobutanone), the amine, and the reducing agent (which may be a solid like STAB). If mixing is poor, localized areas will be starved of one reagent, effectively stopping the reaction in that zone. This is especially true for heterogeneous reactions (solid-liquid).[7]

Troubleshooting Steps:

  • Evaluate Your Agitation:

    • Impeller Type: Is the impeller (e.g., pitched-blade turbine, retreat curve) appropriate for the reaction type (e.g., solid suspension)?

    • Agitation Speed (RPM): Increasing the RPM can improve mixing, but can also introduce new issues like splashing or shearing of delicate molecules. A variable speed drive is essential.

  • Monitor Reaction Kinetics: Don't just rely on the final timepoint. Take samples more frequently during the reaction. A plot of conversion vs. time that plateaus prematurely is a strong indicator of a mass transfer limitation.[10]

  • Consider Reagent Addition Point: Ensure the reducing agent is added at a point of high turbulence (e.g., near the impeller) to ensure rapid dispersion. Avoid adding it near the reactor wall or surface.

Below is a troubleshooting workflow for addressing common scale-up issues.

Scaleup_Troubleshooting Start Problem Observed: Low Yield / Stalled Reaction Check_Purity 1. Verify Starting Material Purity & Reagent Potency Start->Check_Purity Purity_OK Purity/Potency OK? Check_Purity->Purity_OK Check_Thermal 2. Analyze Thermal Profile (Exotherm Control) Thermal_OK Exotherm Controlled? Check_Thermal->Thermal_OK Check_Mixing 3. Evaluate Mixing Efficiency (Mass Transfer) Mixing_OK Mixing Efficient? Check_Mixing->Mixing_OK Purity_OK->Check_Thermal Yes Purify_SM Action: Purify Starting Materials / Assay Reagents Purity_OK->Purify_SM No Thermal_OK->Check_Mixing Yes Adjust_Addition Action: Slow Reagent Addition, Lower Start Temp, Dilute Thermal_OK->Adjust_Addition No Optimize_Agitation Action: Increase RPM, Change Impeller, Baffles Mixing_OK->Optimize_Agitation No Success Problem Resolved Mixing_OK->Success Yes Purify_SM->Check_Purity Adjust_Addition->Check_Thermal Optimize_Agitation->Check_Mixing

Caption: Troubleshooting workflow for scale-up issues.

Section 3: Purification & Product Quality

Successfully making the product is only half the battle. Isolating it with high purity and consistent physical properties at scale presents its own set of challenges.

Q5: I am trying to purify the final cyclobutanamine product by distillation, but the recovery is low and the product is discolored. What's going wrong?

Answer: Cyclobutanamine is a relatively low-boiling amine (b.p. 80.5–81.5 °C) and can be sensitive to thermal stress over long periods.[11][12] What works for a small, rapid lab distillation may not be suitable for a large-scale batch distillation that can take many hours.

Causality:

  • Thermal Degradation: Prolonged heating in the distillation pot can lead to decomposition, causing yield loss and the formation of color bodies.

  • Azeotropes: Amines can form azeotropes with water or residual solvents, making sharp separation difficult.

  • Atmospheric Contamination: Cyclobutanamine is alkaline and can react with atmospheric CO₂ to form carbamates, especially if the distillation system is not well-sealed.[13]

Troubleshooting & Optimization:

  • Use Vacuum Distillation: Distilling under reduced pressure will significantly lower the boiling point, reducing thermal stress on the product and minimizing degradation.

  • Minimize Residence Time: Use a distillation method with a short residence time, such as a wiped-film evaporator or a continuous distillation setup, rather than a large batch pot still.

  • Inert Atmosphere: Ensure the entire distillation apparatus is under a nitrogen or argon blanket to prevent contact with air and moisture.[13]

  • Acid/Base Wash Pre-Distillation: Before distillation, perform an aqueous acid wash (e.g., with HCl) to convert the amine to its salt, allowing organic impurities to be extracted. Then, basify the aqueous layer (e.g., with NaOH) to liberate the free amine for extraction into a clean solvent prior to the final distillation. This removes many non-basic impurities.[14]

Protocol 1: Large-Scale Anhydrous Solvent Preparation

This protocol describes a standard method for preparing anhydrous tetrahydrofuran (THF), a common solvent for amine synthesis, on a scale suitable for pilot plant operations.

Materials:

  • THF, HPLC grade (100 L)

  • Activated 3Å molecular sieves (10 kg)

  • Nitrogen gas, high purity

  • Solvent drum with dip tube and appropriate transfer lines

Procedure:

  • Ensure the solvent drum is clean, dry, and has been purged with nitrogen gas.

  • Carefully add the activated 3Å molecular sieves to the drum. Caution: The initial addition of sieves to solvent can be exothermic.

  • Transfer the THF into the drum containing the molecular sieves under a nitrogen blanket.

  • Seal the drum and allow the solvent to stand for at least 24 hours to ensure thorough drying. Agitating the drum by rolling can improve efficiency.

  • Before use, take a sample from the drum using a dry syringe or sampling device under a nitrogen atmosphere.

  • Test the water content of the solvent using Karl Fischer titration. The water content should be below the process specification (typically <50 ppm).

  • If the water content is within specification, the solvent is ready for use. Transfer the solvent to the reactor via the dip tube using positive nitrogen pressure, ensuring the system remains sealed from the atmosphere at all times.

Section 4: Advanced Synthesis Routes & Side Reactions

While reductive amination is common, other methods like the Buchwald-Hartwig amination are used for creating more complex, arylated cyclobutanamines.[15][16] Understanding potential side reactions is crucial for process optimization.

Q6: I am performing a Buchwald-Hartwig amination to couple cyclobutanamine with an aryl bromide. I am seeing significant amounts of a hydrodehalogenation byproduct (the aryl bromide is reduced to an arene). How can I prevent this?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[15] It is often exacerbated by factors that interfere with the desired reductive elimination step of the catalytic cycle.

Causality: The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17] The hydrodehalogenation side product can arise if the intermediate aryl palladium(II) complex reacts with a hydride source in the system before it can productively couple with the amine. This can be caused by:

  • Sub-optimal Ligand: The phosphine ligand is critical. If it is not bulky or electron-rich enough, it may not sufficiently promote the reductive elimination step.[17]

  • Presence of Water or Alcohols: These can act as proton sources.

  • Side Reactions of the Base: Certain bases or their byproducts can generate hydride species.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-NH₂R (L)₂]⁺X⁻ OxAdd->AmineCoord Amine (R₂NH) + Base SideReaction Side Reaction: Hydrodehalogenation (Ar-H) OxAdd->SideReaction [H⁻] source RedElim Ar-NR₂ + Pd(0)L₂ AmineCoord->RedElim Reductive Elimination center

Caption: Simplified Buchwald-Hartwig cycle with side reaction.

Optimization Strategies:

  • Ligand Screening: This is the most critical parameter. For sterically hindered amines like cyclobutanamine, bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often superior and can accelerate the desired C-N bond formation, outcompeting the side reaction.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like LHMDS or K₃PO₄. Avoid bases that could have reactive protons or generate hydride impurities.

  • Rigorous Anhydrous Conditions: As with reductive amination, ensure all reagents and solvents are scrupulously dry to minimize side reactions.[6]

References

  • Reddit Chemistry Community. (2019). Why are some reactions difficult to scale up? [Online Discussion]. Available at: [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Reaction scales. [Online Forum]. Available at: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 75645, Cyclobutylamine. PubChem. Available at: [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]

  • Ghosh, A., et al. (2025). Asymmetric Construction of Cyclobutanone Fused Oxa-Spirocycles. Organic Letters. Available at: [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine hydrochloride. Org. Synth. Coll. Vol. 5, p.258. Available at: [Link]

  • Jensen, K. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutylamine (CAS 2516-34-9). Available at: [Link]

  • Reddit Chemistry Community. (2024). Looking for tips on scaling up organic syntheses. [Online Discussion]. Available at: [Link]

  • AIP Publishing LLC. (2024). Prediction Challenge: Cyclobutanone Photochemistry. The Journal of Chemical Physics. Available at: [Link]

  • Royal Society of Chemistry. (2020). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology. Available at: [Link]

  • Zhang, Q., et al. (2025). Experimental and kinetic study on the laminar flame propagation of cyclopentanone at elevated pressures. Progress in Reaction Kinetics and Mechanism. Available at: [Link]

  • Liu, B., et al. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 26(16), 4983. Available at: [Link]

  • Chen, X., et al. (2015). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 17(21), 5256–5259. Available at: [Link]

  • Abdel-Magid, A. F. (2015). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 19(9), 1161-1177. Available at: [Link]

  • Google Patents. (2002). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Reddit Chemical Engineering Community. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? [Online Discussion]. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Request PDF. Available at: [Link]

  • ResearchGate. (2011). Reaction of Cyclocarbonates with Amines as an Alternative Route to Polyurethanes: A Quantum-Chemical Study of Reaction Mechanism. Available at: [Link]

  • Zacuto, M. J., Perona, J., & Dunn, R. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2029-2033. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Org. Synth. Coll. Vol. 4, p.221. Available at: [Link]

  • Université catholique de Louvain. (2025). Kinetics and thermodynamics. Course Catalog. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (1997). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 97(3), 639-666. Available at: [Link]

  • Wikipedia. (n.d.). Cyclobutylamine. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. Request PDF. Available at: [Link]

  • Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2015). Essentials of kinetics and thermodynamics for understanding chemical oscillations. Available at: [Link]

  • AIChE. (n.d.). A Quantitative Assay of Sodium Triacetoxyborohydride. Proceedings. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. (2025). Intramolecular Cascade Cyclization of Cyclobutanone: Asymmetric Construction of Cyclobutanone Fused Oxa-Spirocycles. Available at: [Link]

  • Molecules. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Stability of cis-3-Ethoxycyclobutan-1-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with cis-3-Ethoxycyclobutan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and address stability challenges in your experiments.

Introduction: The Chemical Landscape of a Strained Ring System

cis-3-Ethoxycyclobutan-1-amine is a valuable building block in medicinal chemistry, offering a three-dimensional scaffold that can enhance the pharmacological properties of drug candidates.[1] However, the inherent ring strain of the cyclobutane core, combined with the reactivity of the amine and ether functional groups, presents specific stability considerations, especially in acidic environments.[2][3] Understanding these potential liabilities is crucial for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of your experimental data.

This guide is structured to address common questions and issues encountered in the lab. We will delve into the underlying chemical principles, provide actionable troubleshooting steps, and offer validated experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Fundamental Stability Concerns

Q1: I'm observing the appearance of a new, more polar peak in my HPLC analysis after treating cis-3-Ethoxycyclobutan-1-amine with an acidic mobile phase. What is the likely cause?

A1: The most probable cause is the acid-catalyzed hydrolysis of the ethyl ether bond. Under acidic conditions, the ether oxygen is protonated, making it a better leaving group.[4][5] Subsequent nucleophilic attack by water (present in your mobile phase) on either the ethyl group or the cyclobutane ring carbon will cleave the ether, yielding ethanol and cis-3-hydroxycyclobutan-1-amine. The resulting hydroxyl group significantly increases the polarity of the molecule, leading to an earlier elution time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Degradation: Run a control sample of cis-3-Ethoxycyclobutan-1-amine in a neutral mobile phase to ensure the peak is not an impurity in your starting material.

  • pH Adjustment: If your separation method allows, increase the pH of your mobile phase to a less acidic range (e.g., pH 4-6) to minimize on-column degradation.

  • LC-MS Analysis: To confirm the identity of the new peak, perform a liquid chromatography-mass spectrometry (LC-MS) analysis. The expected mass of the degradation product, cis-3-hydroxycyclobutan-1-amine, will be lower than the parent compound.

Q2: Can the cyclobutane ring itself open under acidic conditions?

A2: While cyclobutanes are more strained and thus more reactive than their cyclopentane or cyclohexane counterparts, the carbon-carbon bonds of the ring are generally stable to acidic conditions in the absence of other activating factors.[6][7] Ring-opening reactions of cyclobutanes typically require more forcing conditions or the presence of specific activating groups that are not present in cis-3-Ethoxycyclobutan-1-amine.[6][7] Therefore, degradation is much more likely to occur at the functional groups (ether and amine) rather than through ring cleavage.

Section 2: Mechanistic Insights & Predictive Analysis

Q3: What is the detailed mechanism of the acid-catalyzed ether cleavage, and how does the amine group influence it?

A3: The acid-catalyzed cleavage of the ether in cis-3-Ethoxycyclobutan-1-amine proceeds through the following steps:

  • Protonation of the Ether Oxygen: The ether oxygen is protonated by the acid (H₃O⁺) to form an oxonium ion. This is a rapid and reversible step.

  • Nucleophilic Attack: A nucleophile, typically water in aqueous acidic solutions, attacks one of the carbons adjacent to the ether oxygen. This can occur via two pathways:

    • Sₙ2 Pathway: The nucleophile attacks the less sterically hindered ethyl group, displacing the protonated cyclobutanol as a leaving group.

    • Sₙ1 Pathway: The protonated ether cleaves to form a secondary carbocation on the cyclobutane ring, which is then attacked by the nucleophile. This pathway is less likely for a secondary carbon unless stabilized.

In acidic media, the primary amine will be protonated to form an ammonium ion (-NH₃⁺). This electron-withdrawing group can influence the reactivity of the ether through an inductive effect. While direct neighboring group participation of the protonated amine in the ether cleavage is sterically challenging in the cis-1,3-configuration, its presence can affect the overall electron density of the ring and potentially influence the reaction rate.

Diagram of Potential Degradation Pathway

G cluster_0 Acidic Conditions (H₃O⁺) Parent cis-3-Ethoxycyclobutan-1-amine Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether Protonation Degradation_Product cis-3-Hydroxycyclobutan-1-amine Protonated_Ether->Degradation_Product Nucleophilic Attack by H₂O (Hydrolysis) Ethanol Ethanol Protonated_Ether->Ethanol Cleavage G Start Start Forced Degradation Study No_Degradation No significant degradation observed Start->No_Degradation Low degradation Excessive_Degradation >20% degradation at first time point Start->Excessive_Degradation High degradation Target_Degradation 5-20% degradation observed Start->Target_Degradation Optimal degradation Increase_Stress Increase acid concentration or temperature No_Degradation->Increase_Stress Decrease_Stress Decrease acid concentration or temperature Excessive_Degradation->Decrease_Stress Identify_Products Proceed to identify degradation products (LC-MS, NMR) Target_Degradation->Identify_Products Increase_Stress->Start Re-run experiment Decrease_Stress->Start Re-run experiment Method_Validation Validate stability-indicating method Identify_Products->Method_Validation

Sources

Technical Support Center: Resolving Impurities in cis-3-Ethoxycyclobutan-1-amine Preparations

[1]

Topic: Troubleshooting Purity & Isolation of cis-3-Ethoxycyclobutan-1-amine CAS Registry Number: 1408074-55-4 (HCl Salt) Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.[1]

Introduction

cis-3-Ethoxycyclobutan-1-amine is a high-value pharmacophore, frequently utilized as a rigidifying spacer in Janus Kinase (JAK) inhibitors and other heterocyclic drug candidates.[1] Its value lies in the cyclobutane ring's ability to orient substituents in precise vectors—specifically, the cis-1,3-configuration often provides the optimal "pucker" for binding affinity compared to the trans-isomer.

However, the synthesis of this fragment is plagued by thermodynamic equilibration, resulting in difficult-to-separate diastereomeric mixtures (cis vs. trans) and specific reductive amination byproducts. This guide addresses the root causes of these impurities and provides self-validating protocols for their removal.

Module 1: Stereochemical Purity (cis vs. trans)

User Question: "I am synthesizing the amine via reductive amination of 3-ethoxycyclobutanone. My crude NMR shows a 3:1 cis:trans ratio. How do I improve this to >98% cis?"

Technical Analysis

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain. In 1,3-disubstituted cyclobutanes, the cis-isomer allows both substituents to adopt pseudo-equatorial positions, which is generally thermodynamically favored over the trans-isomer (pseudo-axial/pseudo-equatorial). However, reductive amination is often kinetically controlled, leading to significant trans-isomer formation.

Troubleshooting Protocol
Step 1: Optimization of the Reduction (Upstream Control)

Switching the reducing agent affects the hydride attack vector.

  • Standard (Low Selectivity): NaBH₃CN in MeOH often yields ~3:1 ratios.

  • High Selectivity (Kinetic Control): Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C if reducing the corresponding oxime or imine.[1] The bulky hydride attacks from the less hindered face (pseudo-equatorial), forcing the amine into the cis (pseudo-equatorial) position.

  • Thermodynamic Equilibration: If the ketone is reduced to the alcohol first, or if using metal-mediated hydrogenation (Pd/C), the ratio often drifts toward the thermodynamic mix.

Step 2: Purification via Diastereomeric Salt Formation (Downstream Control)

Chromatography of the free amine is difficult due to lack of UV activity and streakiness. Crystallization is superior.

Protocol: HCl Salt Recrystallization

  • Dissolution: Dissolve the crude amine mixture (free base) in a minimal amount of dry Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: Add Diethyl Ether (Et₂O) slowly until turbidity persists.

  • Digestion: Heat to reflux to redissolve, then cool slowly to room temperature (RT) over 4 hours.

  • Filtration: The cis-isomer HCl salt typically crystallizes preferentially due to better lattice packing energy compared to the trans-isomer.

    • Checkpoint: If the solid remains oily, switch solvent system to Acetonitrile/MTBE (1:3) .

Module 2: Chemical Impurities (Reductive Amination Artifacts)

User Question: "I observe a persistent impurity at M+1 impurity (+1 mass unit?) or M+28? No, I see a secondary amine impurity and a hydroxyl impurity. How do I remove them?"

Common Impurity Profile
Impurity TypeStructureOriginRemoval Strategy
Impurity A cis-3-EthoxycyclobutanolDirect reduction of the ketone (carbonyl) instead of the imine.[1]Acid/Base Extraction (remains in organic layer at pH 2).
Impurity B Bis(3-ethoxycyclobutyl)amine"Dimer" formed when the product amine reacts with unreacted ketone.[1]Control stoichiometry; use excess ammonium source.
Impurity C trans-IsomerStereochemical byproduct.[1]Fractional Crystallization (see Module 1).
Visualizing the Impurity Pathways

GKetone3-EthoxycyclobutanoneImineImine IntermediateKetone->Imine+ NH4OAcAlcoholImpurity A:3-EthoxycyclobutanolKetone->AlcoholDirect Reduction(Competitive)Targetcis-3-Ethoxycyclobutan-1-amineImine->TargetReduction(Major Path)DimerImpurity B:Secondary Amine (Dimer)Target->Dimer+ Ketone(Over-alkylation)

Figure 1: Origin of common impurities during the reductive amination of 3-ethoxycyclobutanone.

Troubleshooting Protocol: Removing the "Dimer" (Impurity B)

The secondary amine dimer is basic and lipophilic, making it difficult to separate from the primary amine product by simple extraction.

The "Boc-Anhydride Scavenge" Method: If the dimer is present (<5%):

  • Protect the crude mixture with Boc₂O (0.9 equiv relative to primary amine) .

    • Rationale: Primary amines react with Boc₂O much faster than sterically hindered secondary amines (like the dicyclobutyl dimer).

  • However, for this specific cyclobutane, a better approach is Salting Out :

    • The secondary amine HCl salt is significantly more soluble in organic solvents (like DCM/Ether mixtures) than the primary amine HCl salt.

    • Action: Suspend the crude HCl salt mixture in cold Dichloromethane (DCM). The primary amine salt (Target) will remain as a solid; the dimer salt often dissolves. Filter and wash with DCM.

Module 3: Isolation & Hygroscopicity

User Question: "The HCl salt is extremely hygroscopic and turns into an oil upon exposure to air. Is there a stable alternative?"

Technical Analysis

Small molecular weight amine hydrochlorides, especially those with ether linkages, are prone to deliquescence. The ether oxygen can accept hydrogen bonds from atmospheric water, disrupting the crystal lattice.

Alternative Salt Forms

If the HCl salt is unstable for your formulation or storage:

  • Tosylate Salt (p-Toluenesulfonate):

    • Pros: High crystallinity, non-hygroscopic, distinct UV chromophore (easy to quantify).

    • Protocol: Treat free amine (in EtOAc) with 1.0 eq p-Toluenesulfonic acid monohydrate (in EtOAc). The salt usually precipitates immediately.

  • Oxalate Salt:

    • Pros: Often forms very hard, stable crystals suitable for X-ray diffraction (to confirm cis stereochemistry).

    • Cons: Oxalates are sometimes toxic/not preferred for final pharmaceutical ingredients, but excellent for intermediate purification.

Summary of Specifications

PropertySpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Purity (HPLC) > 98.0%C18 Column, Phosphate Buffer pH 7.0 / ACN Gradient
Stereochemistry > 95:5 (cis:trans)1H-NMR (D₂O or DMSO-d6) - Look for methine splitting*
Water Content < 1.0%Karl Fischer Titration

*Note on NMR: The methine proton geminal to the amine (H-1) typically appears further downfield in the trans-isomer compared to the cis-isomer due to anisotropic shielding effects of the ring pucker.

Purification Decision Tree

DecisionTreeStartCrude Reaction MixtureCheckImpurityIdentify Major ImpurityStart->CheckImpurityTransTrans-Isomer (>5%)CheckImpurity->TransAlcoholAlcohol (Neutral)CheckImpurity->AlcoholDimerDimer (Secondary Amine)CheckImpurity->DimerActionTransRecrystallize HCl Salt(EtOH/Et2O)Trans->ActionTransActionAlcoholAcid/Base Extraction(Product in Aqueous Acid)Alcohol->ActionAlcoholActionDimerTriturate HCl Salt in DCM(Dimer dissolves)Dimer->ActionDimerFinalPure cis-Amine SaltActionTrans->FinalActionAlcohol->FinalActionDimer->Final

Figure 2: Workflow for selecting the correct purification method based on impurity profile.[1]

References

  • Stereoselectivity in Cyclobutane Reductions

    • M. G.[2] Banwell et al., "The synthesis of cis- and trans-3-aminocyclohexanols..."[1] (Analogous mechanistic study on cyclic enaminones). Molecules, 2012, 17, 152. Link

  • General Reductive Amination Reviews

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] J. Org.[3][4][5] Chem. 1996, 61, 3849-3862.[3] Link

  • Cyclobutanamine Building Blocks

    • "cis-3-Ethoxycyclobutan-1-amine hydrochloride."[1][6] Biosynth Catalog & Safety Data. Link

  • Salt Selection for Amines

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][7][8][9][10][11][12] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for salt selection logic).

method refinement for the separation of cyclobutane diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Welcome to the Method Refinement Center. This guide addresses the specific challenges of purifying cyclobutane derivatives—often the products of [2+2] photocycloaddition. These molecules present a "perfect storm" for chromatographers: rigid stereochemistry, subtle shape differences between cis/trans or head-to-head/head-to-tail isomers, and frequently, a lack of UV chromophores.

Module 1: Stationary Phase Selection (The "Shape" Factor)

Q: I am running a standard C18 gradient, but my diastereomers are co-eluting as a single broad peak. Is my gradient too steep?

A: It is likely not a gradient issue, but a selectivity mechanism failure . Standard alkyl phases (C18, C8) rely primarily on hydrophobicity. Cyclobutane diastereomers often have identical hydrophobic volumes (logP). Their difference lies in their 3D spatial arrangement (shape), which C18 "ropes" cannot easily discriminate.

The Fix: You must switch to a Shape-Selective stationary phase.

  • Polysaccharide Chiral Stationary Phases (CSPs):

    • Why: Even if your target is not an enantiomer, CSPs (like Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3-chloro-4-methylphenylcarbamate)) contain "clefts" or pockets.

    • Mechanism:[1][2][3] The rigid cyclobutane ring fits into these pockets differently depending on whether substituents are cis or trans. This "lock-and-key" mechanism provides the necessary selectivity factor (

      
      ) that C18 lacks.
      
  • Porous Graphitic Carbon (PGC):

    • Why: PGC has a flat, rigid surface that interacts strongly with planar segments. It is exceptionally sensitive to the "puckering" angle of the cyclobutane ring.

Q: Can I use Phenyl-Hexyl columns? A: Yes, but only if your cyclobutane substituents contain


-systems (aromatics). The 

-

interaction can discriminate based on the accessibility of the aromatic ring, which changes between diastereomers. If your cyclobutane is aliphatic, Phenyl-Hexyl will offer little advantage over C18.
Module 2: Detection & Sensitivity (The "Invisible Peak")

Q: My synthesis was successful (confirmed by NMR), but I see no peaks on my HPLC-UV trace. A: Cyclobutane rings do not absorb UV light. Unless you have conjugated substituents (like phenyl groups or enones), you are likely "flying blind" at standard wavelengths (254 nm).

Troubleshooting Protocol:

Detection MethodSuitabilityMechanismPros/Cons
Low-UV (200-210 nm) LowCarbonyl/Carboxyl absorptionCon: High solvent noise; non-specific.
RI (Refractive Index) MediumBulk propertyCon: Incompatible with gradients; low sensitivity.
ELSD (Evaporative Light Scattering)HighAerosol scatteringPro: Universal.[4] Con: Non-linear response.
CAD (Charged Aerosol Detection)Best Charge transfer to particlesPro: High sensitivity, near-linear, gradient compatible.[5]

The "Chemist's Hack" (Derivatization): If you lack CAD/ELSD, react your mixture with benzyl bromide or p-nitrobenzyl bromide (if you have carboxylic acid handles). This attaches a strong UV chromophore, making the isomers visible at 254 nm and increasing retention on Phenyl phases.

Module 3: SFC vs. HPLC (The Orthogonal Approach)

Q: I have heard SFC is better for these separations. Why? A: Supercritical Fluid Chromatography (SFC) is often superior for cyclobutanes for two physical reasons:

  • Diffusivity: Cyclobutanes are small and rigid. The high diffusivity of supercritical CO

    
     minimizes mass transfer resistance, sharpening peaks that would otherwise overlap.
    
  • Solvation Tuning: In SFC, pressure is a variable. By changing back-pressure (BPR), you alter the density of CO

    
    , fine-tuning the solvation around the rigid ring. This offers a "tuning knob" that HPLC lacks.
    

Critical SFC Parameter:

  • Temperature: Keep it lower (30-35°C). Higher temperatures reduce the density of CO

    
    , which can sometimes collapse the resolution between subtle isomers.
    
Module 4: Visualization of Method Development

The following decision tree outlines the logical flow for screening stationary phases for cyclobutane purification.

MethodDevelopment Start Start: Crude Cyclobutane Mixture CheckUV Does it have a UV Chromophore? Start->CheckUV NoUV No CheckUV->NoUV YesUV Yes CheckUV->YesUV DetectChoice Select Detection: CAD / ELSD / RI NoUV->DetectChoice Deriv Alt: Derivatize (e.g., Benzyl ester) NoUV->Deriv ColScreen Primary Screen: Stationary Phase DetectChoice->ColScreen Deriv->ColScreen YesUV->ColScreen C18 C18 / C8 (Alkyl) ColScreen->C18 Standard Phenyl Phenyl-Hexyl (Pi-Pi) ColScreen->Phenyl If Aromatic Chiral Immobilized CSP (Amylose/Cellulose) ColScreen->Chiral High Success Rate Fail1 Poor Selectivity (Co-elution) C18->Fail1 Phenyl->Fail1 Success Baseline Resolution (Rs > 1.5) Chiral->Success Fail1->Chiral Switch Mechanism (Shape Selectivity)

Figure 1: Strategic decision tree for selecting stationary phases and detection methods for cyclobutane diastereomers. Note the priority of CSPs (Chiral Stationary Phases) for resolution.

Module 5: Experimental Protocol (Screening Workflow)

Objective: Rapidly identify the optimal separation condition for a mixture of cis/trans cyclobutane dicarboxylic acids.

Equipment: UHPLC or SFC system with DAD and CAD/MS. Sample: 1 mg/mL in MeOH.

Step 1: The "Magic 4" Column Screen Do not waste time with C18 initially. Screen these four chemistries in parallel (Gradient: 5-95% B over 10 min):

  • Amylose-1 (e.g., AD-H type): Immobilized amylose tris(3,5-dimethylphenylcarbamate).

  • Cellulose-1 (e.g., OD-H type): Cellulose tris(3,5-dimethylphenylcarbamate).

  • Porous Graphitic Carbon (PGC): For polar retention.

  • C18 (Control): To establish a baseline.

Step 2: Mobile Phase Optimization

  • Solvent A: Water + 0.1% Formic Acid (Low pH is critical to suppress ionization of carboxylic acids, ensuring the molecule is neutral and interacts with the stationary phase).

  • Solvent B: Acetonitrile (preferred over MeOH for sharper peaks on CSPs in Reversed-Phase mode).

Step 3: Data Analysis Calculate the Selectivity Factor (


) for the diastereomeric pair:


  • If

    
    : Switch column chemistry immediately.
    
  • If

    
    : Optimize gradient slope (flatten to 0.5% B/min) to maximize Resolution (
    
    
    
    ).
References
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Source: hplc.eu Context: Validates the use of chiral stationary phases (CSPs) for non-enantiomeric diastereomer separations.

  • Charged Aerosol Detection (CAD) vs. ELSD for Non-Chromophoric Compounds. Source: Thermo Fisher Scientific Context: Definitive guide on detection sensitivity for molecules lacking UV absorption.

  • Chiral Separations: Using SFC to Unlock Purification Potential. Source: BUCHI Labortechnik AG Context: Discusses the throughput advantages of SFC over HPLC for stereoisomers.

  • Stationary Phase Selection for Achiral Separation of Diastereomeric Mixtures. Source: Chromatography Today Context: Highlights the utility of Porous Graphitic Carbon (Hypercarb) for structural isomers.[6]

Sources

Technical Support Center: Optimization of Protecting Group Strategy for cis-3-Ethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The handling of cis-3-ethoxycyclobutan-1-amine presents a unique duality of challenges: volatility inherent to low-molecular-weight cycloalkyl amines and stereochemical integrity of the strained cyclobutane ring. As a key building block (isosteric to aromatic rings in JAK inhibitors like Abrocitinib), preserving the cis-geometry is critical for pharmacophore alignment.

This guide moves beyond standard textbook protocols to address the specific "pain points" of this molecule:

  • Volatility: The free base is an oil with significant vapor pressure; loss of yield during concentration is the #1 user complaint.

  • Stereochemical Drift: While 1,3-disubstituted cyclobutanes are configurationally stable under mild conditions, radical mechanisms or harsh Lewis acid conditions can trigger ring puckering inversion or epimerization.

  • Solubility: The ethoxy group adds lipophilicity, but the amine salt is highly polar, creating biphasic extraction challenges.

Decision Matrix: Selecting the Right Protecting Group

Do not default to Boc protection without analyzing your downstream chemistry. Use this decision matrix to select the optimal strategy.

PG_Selection Start START: Downstream Chemistry Requirements AcidSensitive Is the target sensitive to strong acid (TFA/HCl)? Start->AcidSensitive Hydrogenation Does the synthesis require Hydrogenation? AcidSensitive->Hydrogenation No BaseSensitive Is the target sensitive to secondary amines (Piperidine)? AcidSensitive->BaseSensitive Yes UseBoc RECOMMENDATION: Boc Group (Best for volatility control) Hydrogenation->UseBoc Yes (Boc is stable) UseCbz RECOMMENDATION: Cbz Group (Orthogonal to Boc/Fmoc) Hydrogenation->UseCbz No (Cbz cleaved by H2) UseFmoc RECOMMENDATION: Fmoc Group (Best for solid phase/acid sensitivity) BaseSensitive->UseFmoc No UseTeoc RECOMMENDATION: Teoc/Troc (Specialized cleavage) BaseSensitive->UseTeoc Yes

Figure 1: Decision logic for protecting group selection based on downstream chemical compatibility.

Critical Protocols & Troubleshooting

Module A: Volatility Management (The "Disappearing Product" Phenomenon)

The Issue: Users frequently report >30% mass balance loss after deprotection and rotary evaporation. The Cause: cis-3-Ethoxycyclobutan-1-amine (free base) has a boiling point estimated between 130-140°C, but it co-distills with solvents like DCM and THF under vacuum.

Protocol: Isolation as the Hydrochloride Salt

To prevent loss, never isolate the free amine. Trap it immediately as a salt.

  • Deprotection (Boc example): Dissolve Boc-protected intermediate in 1,4-dioxane (5 vol).

  • Acidolysis: Add 4M HCl in dioxane (3 eq) at 0°C. Warm to RT.

  • Precipitation: Do not rotovap to dryness. Instead, add Et₂O or MTBE (10 vol) directly to the reaction mixture.

  • Filtration: The HCl salt of the amine will precipitate as a hygroscopic white solid. Filter under N₂.

Table 1: Volatility Risk Assessment

FormEstimated BP / MPVolatility RiskHandling Recommendation
Free Amine ~135°C (Oil)HIGH Do not concentrate < 50 mbar. Use immediately in solution.
HCl Salt >180°C (Solid)Negligible Stable solid. Store in desiccator (hygroscopic).
TFA Salt N/A (Oil/Gum)Low Often forms an oil; difficult to crystallize. Hard to handle.
Boc-Protected Solid/OilNegligible Standard handling.
Module B: Stereochemical Integrity (cis vs. trans)

The Issue: The cis-isomer is kinetically trapped but can epimerize to the trans-isomer (thermodynamically favored in some solvents) if the ring puckering is inverted via radical intermediates or harsh heating.

Mechanism of Failure: While the ethoxy ether linkage is stable, the C1-amine position can epimerize if an adjacent carbonyl is present (not applicable here) or if radical deprotection methods are used.

Troubleshooting Guide:

Q: I see a small "shoulder" peak in HPLC after deprotection. Is this the trans-isomer? A: Likely, yes. 1,3-disubstituted cyclobutanes exhibit distinct NMR shifts.

  • Diagnostic: Check ¹H NMR (DMSO-d₆).

    • cis-isomer: Methine protons (H1 and H3) typically display a pseudo-quintet pattern due to specific puckering interactions.

    • trans-isomer: Methine protons often appear as broader multiplets.

  • Correction: Avoid heating >60°C during deprotection. If using Cbz, avoid Pd/C at high temperatures; use Pd(OH)₂ at RT.

Frequently Asked Questions (Technical Support)

Q1: Can I use the crude HCl salt directly in an amide coupling?

A: Yes, and it is recommended. Attempting to "free base" the salt in an aqueous workup prior to coupling often leads to low yields due to water solubility and volatility.

  • Workflow: Suspend the cis-3-ethoxycyclobutan-1-amine HCl salt in DMF. Add the carboxylic acid and coupling reagent (e.g., HATU). Add DIPEA (3.0 eq) last to release the free amine in situ.

Q2: My Boc-protection reaction is slow. Can I heat it?

A: Proceed with caution. Heating cyclobutanes can encourage ring stress release or isomerization.

  • Optimization: Instead of heat, add a catalyst.[1] Use DMAP (5 mol%) or catalyze with Mg(ClO₄)₂ (Lewis acid) to accelerate Boc₂O attack without thermal stress.

Q3: How do I remove the ethoxy group later?

A: You generally cannot. The ethoxy group is an ether and is chemically robust. It is not a protecting group; it is a structural motif. If you need a transient hydroxyl protection, use a silyl ether (TBS/TIPS) or a benzyl ether (Bn) instead of an ethyl group. The ethoxy group requires harsh Lewis acids (BBr₃) to cleave, which will likely destroy the cyclobutane ring.

Workflow Visualization: Volatility-Safe Deprotection

This workflow ensures zero mass loss during the critical deprotection step.

Deprotection_Workflow Input Boc-Protected Precursor Reaction Acidolysis (4M HCl/Dioxane) Input->Reaction Critical CRITICAL STEP: No Evaporation Reaction->Critical Complete Conversion Precip Add Antisolvent (MTBE/Et2O) Critical->Precip Direct Addition Filter Filtration Precip->Filter Product Solid HCl Salt (High Yield) Filter->Product

Figure 2: Optimized workflow to avoid gas-phase loss of the volatile amine.

References & Authority

  • Cyclobutane Isomerism & Synthesis:

    • Context: Synthesis of 1,3-disubstituted cyclobutanes and control of cis/trans ratios.

    • Source:Org.[1][2][3] Process Res. Dev. 2020, 24, 10, 2304–2316. (General methodologies for strained rings).

  • Abrocitinib Intermediate Chemistry:

    • Context: Handling of cis-3-aminocyclobutane derivatives in pharmaceutical scaling.

    • Source: Pfizer Inc. Patent WO2015092713A1. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis."

  • Protecting Group Stability:

    • Context: Orthogonality of Boc/Fmoc on cyclobutane scaffolds.

    • Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.

  • Handling Volatile Amines:

    • Context: Techniques for isolating low MW amines as salts.

    • Source: University of Rochester, "Tips & Tricks: Volatile Compounds." Link

Sources

Validation & Comparative

Physicochemical Profiling: Cyclobutane vs. Piperidine Amines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a piperidine scaffold and a cyclobutane-containing amine is rarely a simple swap; it is a strategic decision that alters the physicochemical landscape of a drug candidate. While piperidine remains a ubiquitous pharmacophore due to its synthetic accessibility and defined chair conformation, it frequently introduces liabilities regarding metabolic stability (oxidative hotspots) and excessive basicity (pKa ~11.2), which can lead to phospholipidosis or hERG inhibition.

Cyclobutane amines (specifically cyclobutylamine and its derivatives) offer a high-value bioisostere. The strained, puckered ring provides unique exit vectors, reduced lipophilicity compared to larger carbocycles, and metabolic inertness. This guide objectively compares these two moieties, providing experimental data and protocols to assist in scaffold hopping and lead optimization.

Structural and Conformational Analysis

The fundamental difference between these two amines lies in their ring topology and the resulting "exit vectors"—the geometric orientation of substituents which dictates ligand-target binding.

Piperidine: The Flexible Chair

Piperidine exists predominantly in a chair conformation . While stable, this flexibility can result in an entropic penalty upon binding if the active conformation is not the ground state.

  • Bond Angles: ~109.5° (close to ideal sp3).

  • Substituent Orientation: Defined axial/equatorial positions.

  • Liability: The C2 and C6 positions (alpha to nitrogen) are electronically activated and sterically accessible, making them prime sites for Cytochrome P450 (CYP) oxidation.

Cyclobutane: The Rigid Butterfly

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Bond Angles: ~88° (significant angle strain).

  • Puckering Angle: ~25–35°.

  • Bioisosterism: The 1,3-disubstituted cyclobutane is a proven bioisostere for 1,4-disubstituted piperidine or cyclohexane, but with a shorter distance between substituents and restricted flexibility. This rigidity can improve potency by pre-organizing the molecule into a bioactive conformation.

Visualization: Scaffold Hopping Logic

The following diagram illustrates the decision logic for transitioning from a piperidine to a cyclobutane scaffold to solve specific ADME/Tox issues.

ScaffoldHopping Start Lead Compound (Piperidine Core) Issue_Metab Issue: High Metabolic Clearance (CYP Oxidation) Start->Issue_Metab Issue_hERG Issue: hERG Liability / Phospholipidosis (High pKa > 11) Start->Issue_hERG Strategy_Spiro Strategy: Spiro-Cyclobutane (Block Alpha-Carbon) Issue_Metab->Strategy_Spiro Block C2/C6 Strategy_RingSize Strategy: Ring Contraction (Cyclobutylamine) Issue_hERG->Strategy_RingSize Reduce Basicity Outcome_Stable Outcome: Blocked Metabolic Soft Spot Retained Vector Strategy_Spiro->Outcome_Stable Outcome_pKa Outcome: Lower pKa (~9.6) Reduced Lysosomal Trapping Strategy_RingSize->Outcome_pKa

Figure 1: Decision tree for scaffold hopping from piperidine to cyclobutane derivatives to address metabolic and safety liabilities.

Physicochemical Profiling

The following data compares Piperidine (the heterocycle) directly with Cyclobutylamine (the primary amine on the carbocycle). This distinction is critical: piperidine is a secondary amine within the ring, while cyclobutylamine is a primary amine attached to the ring.

Comparative Data Table
PropertyPiperidine (Heterocycle)Cyclobutylamine (Carbocycle-NH2)Implications for Drug Design
Structure C₅H₁₁N (6-membered ring)C₄H₇NH₂ (4-membered ring)Cyclobutane is more compact (lower MW).
Basicity (pKa) 11.22 (Strong Base) [1]9.68 (Moderate Base) [2]Piperidine is >99% ionized at pH 7.4. Cyclobutylamine has a higher fraction of neutral species, aiding permeation.
Lipophilicity (LogP) 0.84 (Experimental)0.20 (Computed) [3]Cyclobutylamine is less lipophilic, improving solubility but potentially lowering BBB penetration if not substituted.
LogD (pH 7.4) -2.5 (Highly Ionized)-1.8 (Less Ionized)Lower pKa of cyclobutylamine results in a better distribution coefficient at physiological pH.
Metabolic Stability Low (Phase I Oxidation)High (Metabolically Inert)Piperidine requires blocking groups (e.g., F, Me) to survive first-pass metabolism. Cyclobutane is robust.
Topological Polar Surface Area (TPSA) 12.0 Ų26.0 ŲPrimary amines (cyclobutane) have higher TPSA than secondary cyclic amines (piperidine).
Deep Dive: The pKa Effect

The pKa difference (~1.5 log units) is the most significant differentiator.

  • Piperidine (pKa 11.2): At physiological pH (7.4), the ratio of ionized (

    
    ) to neutral (
    
    
    
    ) species is nearly 6300:1. This high positive charge density drives accumulation in the acidic lysosomes (pH 4.5), leading to phospholipidosis .
  • Cyclobutylamine (pKa 9.7): The ratio drops to ~200:1. This reduction significantly lowers the risk of lysosomal trapping and hERG channel inhibition, which often correlates with high basicity.

ADME and Metabolic Implications

Metabolic Soft Spots
  • Piperidine: The alpha-carbons (C2/C6) are prone to oxidation by CYP450 isoforms (specifically CYP2D6 and CYP3A4), leading to ring opening or N-dealkylation.

    • Mitigation: Chemists often add fluorine or methyl groups to the piperidine ring to block metabolism, but this adds lipophilicity (increasing LogP).

  • Cyclobutane: The ring strain (~26 kcal/mol) paradoxically makes the C-H bonds relatively inert to enzymatic oxidation compared to the unstrained cyclohexane or piperidine.

    • Advantage:[1][2][3][4] Substituting a piperidine with a spiro-cyclobutane (e.g., 2-azaspiro[3.3]heptane) removes the labile alpha-protons entirely, dramatically extending half-life (

      
      ).
      
Permeability

While piperidine is more lipophilic (LogP 0.84 vs 0.20), the effective permeability (


) of cyclobutane amines can be higher in specific contexts due to the lower pKa. A higher fraction of the neutral species exists at the membrane interface (pH 7.4), facilitating passive diffusion.

Experimental Protocols

To validate these properties in your own lead series, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Accurately measure the ionization constant to predict charge state at pH 7.4.

  • Preparation: Dissolve 5 mg of the amine (hydrochloride salt) in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Titrate with 0.1 M KOH using an autotitrator (e.g., Sirius T3 or similar).

    • Perform a "blank" titration (solvent only) to subtract background carbonate.

    • Perform 3 replicate runs.

  • Data Analysis: Use the Bjerrum plot method. The point of half-neutralization represents the pKa.

    • Validation Criteria: The standard deviation between replicates must be < 0.05 pH units.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare the intrinsic clearance (


) of piperidine vs. cyclobutane analogs.

StabilityProtocol Step1 Incubation 1 µM Compound + HLM + NADPH (Regenerating) Step2 Sampling Timepoints: 0, 5, 15, 30, 60 min Step1->Step2 Step3 Quenching Add Ice-Cold Acetonitrile (Contains Internal Std) Step2->Step3 Step4 Analysis LC-MS/MS (MRM Mode) Step3->Step4 Step5 Calculation Ln(conc) vs Time slope Derive t1/2 and CLint Step4->Step5

Figure 2: Workflow for assessing intrinsic clearance in Human Liver Microsomes (HLM).

  • Incubation: Incubate test compounds (1 µM) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Start reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75645, Cyclobutanamine. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry. (Contextual reference for strained ring bioisosterism).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for ring substitution tactics).

Sources

In Vitro ADME Profiling of cis-3-Ethoxycyclobutan-1-amine Derivatives: A Lead Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-3-ethoxycyclobutan-1-amine moiety represents a strategic "sp³-rich" building block in modern drug discovery. It is increasingly utilized to modulate the physicochemical properties of lead compounds, offering a middle ground between the high lipophilicity of purely alkyl chains and the high polarity of oxetanes.

This guide provides a technical analysis of the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of derivatives containing this specific motif. Unlike rigid aromatic rings, the cyclobutane core introduces a defined vector (puckered conformation) that can improve metabolic stability and solubility while maintaining target engagement.

Key Takeaway: The cis-isomer is generally preferred over the trans-isomer in lead optimization due to its ability to adopt a diequatorial puckered conformation, resulting in a distinct vector alignment and often superior solubility due to a higher dipole moment.

Physicochemical Profile & Structural Rationale[1]

Stereoelectronic Effects: cis vs. trans

Understanding the conformational preference is critical for interpreting ADME data.

  • Conformation: Cyclobutane is not planar; it adopts a "puckered" conformation to relieve torsional strain. In the cis-1,3-disubstituted isomer, both the amine and the ethoxy group can adopt pseudo-equatorial positions, which is energetically favorable. In the trans-isomer, one substituent is forced into a pseudo-axial position, creating steric strain and transannular repulsion.

  • Dipole Moment: The cis-isomer typically exhibits a higher dipole moment because the bond vectors of the two polar substituents (amine and ether) do not cancel each other out. This results in lower LogD and higher aqueous solubility compared to the trans-isomer.

Comparative Bioisostere Analysis

The following table compares cis-3-ethoxycyclobutan-1-amine with common structural alternatives used during hit-to-lead optimization.

Propertycis-3-Ethoxycyclobutan-1-amineCyclobutylaminecis-3-Methoxycyclobutan-1-amineOxetan-3-amine3,3-Difluorocyclobutan-1-amine
Lipophilicity (LogD) ModerateHighLow-ModerateVery LowModerate
Aq. Solubility HighLowVery HighExcellentLow-Moderate
Metabolic Stability Moderate (Ether dealkylation)Moderate (Ring oxidation)ModerateHighHigh (C-F blocks oxidation)
pKa (Amine) ~9.0 - 9.5~9.5 - 10.0~9.0 - 9.5~6.0 - 7.5~7.0 - 8.0
hERG Risk Low-ModerateHighLowVery LowLow

Metabolic Stability & Soft Spots[2][3][4]

The introduction of the ethoxy group creates specific metabolic "soft spots" that must be monitored during microsomal stability assays.

Primary Metabolic Pathways
  • O-Dealkylation (Major): The ethoxy tail is susceptible to CYP450-mediated O-dealkylation (primarily CYP2D6 or CYP3A4 depending on the scaffold), leading to the formation of an unstable hemiaminal which collapses to the alcohol (cis-3-aminocyclobutanol) and acetaldehyde.

  • 
    -Carbon Oxidation:  The cyclobutane ring carbons are relatively resistant to oxidation due to ring strain, but oxidation can occur if the ring is activated by adjacent electron-donating groups.
    
  • N-Oxidation: Common in tertiary amines derivatives, less common if the amine is part of an amide bond.

Mitigation Strategies
  • Deuteration: Deuterating the methylene of the ethoxy group (-O-CD₂-CH₃) can significantly reduce O-dealkylation rates (Kinetic Isotope Effect).

  • Fluorination: Switching to a trifluoroethoxy group or fluorinating the cyclobutane ring (e.g., 2,2-difluoro) can block metabolic hotspots.

Permeability & Transporters

Passive Permeability (PAMPA/Caco-2)

Derivatives with this moiety generally show good passive permeability . The ethoxy group acts as a "lipophilic handle," masking the polarity of the amine/amide core enough to cross membranes, unlike the more polar oxetane analogs which sometimes suffer from low permeability.

Efflux Liability (P-gp/BCRP)
  • Substrate Potential: If the derivative is a basic amine, it may be a P-gp substrate. The cis-configuration, being more polar, might have a slightly higher efflux ratio than the trans-isomer, but this is highly scaffold-dependent.

  • Mitigation: Capping the amine as a neutral amide or urea typically abolishes P-gp recognition associated with the basic center.

Visualizations

Lead Optimization Decision Tree

This workflow assists medicinal chemists in deciding when to deploy the cis-3-ethoxycyclobutan-1-amine moiety.

LeadOptimization Start Start: Lead Compound Optimization Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Clearance? Start->Issue_Metab Issue_hERG Issue: hERG Liability? Start->Issue_hERG Action_Oxetane Try Oxetane-3-amine (Max Polarity) Issue_Solubility->Action_Oxetane Severe Action_Ethoxy Try cis-3-Ethoxycyclobutane (Balanced Profile) Issue_Solubility->Action_Ethoxy Moderate Issue_Metab->Action_Ethoxy Need Steric Bulk Action_Difluoro Try 3,3-Difluorocyclobutane (Block Metabolism) Issue_Metab->Action_Difluoro Oxidative Liability Issue_hERG->Action_Oxetane Drastic pKa Drop Issue_hERG->Action_Ethoxy Reduce pKa Check_LogD Check LogD Action_Ethoxy->Check_LogD

Figure 1: Decision tree for selecting cycloalkyl amine building blocks based on ADME liabilities.

Metabolic Pathway Analysis

Visualizing the primary clearance mechanism for ethoxy-substituted cyclobutanes.

Metabolism Parent cis-3-Ethoxy Derivative CYP CYP450 (Oxidation) Parent->CYP O-Dealkylation Intermediate Hemiaminal Intermediate CYP->Intermediate Metabolite1 3-Hydroxy Derivative Intermediate->Metabolite1 Spontaneous Collapse Metabolite2 Acetaldehyde Intermediate->Metabolite2 Glucuronide O-Glucuronide Conjugate Metabolite1->Glucuronide UGT (Phase II)

Figure 2: Primary metabolic pathway involving O-dealkylation and subsequent Phase II conjugation.

Experimental Protocols

To ensure data integrity, the following protocols utilize internal controls for validation.

Chromatographic LogD Determination

This method is preferred over shake-flask for rapid screening of derivatives.

  • System: HPLC with a specialized C18 column (e.g., Supelco Ascentis Express).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate, pH 7.4 (aqueous).

    • B: Methanol.[1][2]

  • Calibration: Inject a standard mixture of 5 compounds with known LogD values (e.g., Atenolol, Propranolol, Talinolol) to generate a calibration curve (

    
     vs. LogD).
    
  • Procedure:

    • Inject 10 µL of 100 µM test compound.

    • Run a fast gradient (0-100% B in 5 min).

    • Calculate LogD based on retention time (

      
      ) using the calibration slope.
      
  • Validation: The

    
     of the calibration curve must be >0.98.
    
Microsomal Stability Assay (HLM/MLM)

Determines intrinsic clearance (


).
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with test compound (1 µM final conc) for 5 min at 37°C.

    • Initiate: Add NADPH regenerating system (or 1 mM NADPH).

    • Timepoints: Quench aliquots at 0, 5, 15, 30, and 45 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • 
      .
      
  • Control: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel.

References

  • Piotrowska, H. et al. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Link

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2016). The Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species. Current Drug Metabolism. Link

  • Kalgutkar, A. S. et al. (2005). Metabolism-Guided Drug Design and Optimization. Wiley-Interscience. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Navigating the Metabolic Maze: A Comparative Guide to Assessing the Stability of Ethoxycyclobutanamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimal pharmacokinetic profiles is paramount. Among the diverse scaffolds explored, ethoxycyclobutanamine derivatives have emerged as a promising class of compounds, offering unique three-dimensional structures and physicochemical properties. However, their journey from hit-to-lead and beyond is critically dependent on a thorough understanding of their metabolic fate. This guide provides an in-depth, comparative framework for assessing the metabolic stability of ethoxycyclobutanamine compounds, grounded in established experimental protocols and scientific rationale. We will dissect the key assays, explore the underlying metabolic pathways, and provide a roadmap for generating robust, decision-driving data for drug development professionals.

The Strategic Imperative of Early Metabolic Stability Assessment

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[1] Early assessment of metabolic stability allows medicinal chemists to prioritize compounds with favorable pharmacokinetic prospects and guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to address any liabilities.[2]

For ethoxycyclobutanamine compounds, the key structural features—a cyclobutane ring, a primary or secondary amine, and an ethoxy group—present a unique metabolic puzzle. The cyclobutane moiety is often incorporated to enhance metabolic stability by replacing more labile groups.[3][4] However, the amine and ethoxy functionalities are potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes.[5][6]

A Phased Approach to Metabolic Stability Evaluation

A comprehensive assessment of metabolic stability involves a tiered experimental approach, starting with high-throughput in vitro screens and progressing to more complex systems that better recapitulate the in vivo environment.

cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & In-Depth Analysis Microsomal Stability Microsomal Stability Hepatocyte Stability Hepatocyte Stability Microsomal Stability->Hepatocyte Stability Confirmatory & Phase II CYP Inhibition CYP Inhibition Hepatocyte Stability->CYP Inhibition DDI Potential Reactive Metabolite Screening Reactive Metabolite Screening Hepatocyte Stability->Reactive Metabolite Screening Toxicity Potential

Caption: Tiered approach to metabolic stability assessment.

Tier 1: High-Throughput Screening with Liver Microsomes

The initial assessment of metabolic stability is typically performed using liver microsomes.[7] These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly CYPs, which are responsible for the metabolism of a vast number of drugs.[5]

The "Why": Causality Behind Experimental Choices in Microsomal Stability Assays

The primary objective of the microsomal stability assay is to determine the intrinsic clearance (CLint) of a compound, a measure of the inherent ability of the liver enzymes to metabolize it.[7] A high CLint suggests rapid metabolism and likely poor in vivo stability. The choice of liver microsomes from different species (e.g., human, rat, mouse, dog) is crucial for assessing interspecies differences in metabolism, which can aid in the selection of appropriate animal models for preclinical toxicology studies.[7]

Key Experimental Parameters & Their Rationale:

ParameterTypical ValueRationale
Test Compound Conc. 1 µMA concentration well below the expected Km of most CYP enzymes to ensure first-order kinetics.
Microsome Conc. 0.5 mg/mLA balance between sufficient enzyme activity and minimizing non-specific binding.
Cofactor NADPHEssential for the catalytic activity of CYP enzymes.[8]
Time Points 0, 5, 15, 30, 45, 60 minAllows for the determination of the rate of compound depletion.
Analysis Method LC-MS/MSProvides high sensitivity and selectivity for quantifying the parent compound.[9]
Experimental Protocol: Human Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the ethoxycyclobutanamine test compound in DMSO.
  • Prepare a working solution of 1 µM test compound in 0.1 M phosphate buffer (pH 7.4).
  • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer.
  • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in 0.1 M phosphate buffer.

2. Incubation:

  • Pre-warm the HLM suspension and test compound working solution at 37°C for 5 minutes.
  • Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final microsomal protein concentration should be 0.5 mg/mL.
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Termination and Sample Processing:

  • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound) to precipitate proteins and quench the reaction.
  • Vortex and centrifuge the samples to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the peak area of the test compound and internal standard at each time point using LC-MS/MS.
  • Plot the natural logarithm of the percentage of the test compound remaining versus time.
  • The slope of the linear regression line represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration)
Comparative Data for Cyclobutane-Containing Compounds

While specific data for ethoxycyclobutanamine compounds is proprietary to individual discovery programs, published literature on other cyclobutane-containing molecules demonstrates the utility of this moiety in enhancing metabolic stability. For instance, a study on αvβ3 antagonists showed that a lead compound incorporating a functionalized cyclobutane ring exhibited a half-life of over 80 minutes in a metabolic stability assay.[10][11] Another review highlights that replacing more flexible linkers with a cyclobutane ring can improve metabolic stability and in vivo exposure.[3]

Compound ClassKey Structural FeatureReported Metabolic Stability (t½)Reference
αvβ3 AntagonistsFunctionalized Cyclobutane Core> 80 minutes[10][11]
RORγt Inhibitorscis-1,4-Cyclobutane LinkerImproved plasma exposure in vivo[12]

Tier 2: In-Depth Mechanistic Investigations

Compounds that show moderate to high stability in the microsomal assay progress to Tier 2 for a more comprehensive evaluation.

Hepatocyte Stability: A More Complete Picture

Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[7] This assay can provide a more accurate prediction of in vivo hepatic clearance.

Experimental Protocol: Human Hepatocyte Stability Assay

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved human hepatocytes.

1. Reagent Preparation:

  • Thaw cryopreserved human hepatocytes according to the supplier's protocol.
  • Resuspend the viable hepatocytes in incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 1 x 10^6 viable cells/mL).
  • Prepare a working solution of the test compound in the incubation medium.

2. Incubation:

  • Pre-warm the hepatocyte suspension and test compound solution at 37°C.
  • Initiate the incubation by mixing the hepatocyte suspension and test compound solution.
  • Incubate at 37°C with gentle shaking in a humidified incubator with 5% CO2.
  • Sample at designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

3. Sample Processing and Analysis:

  • Terminate the reaction and process the samples as described for the microsomal assay.
  • Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters.
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Ethoxycyclobutanamine compounds may not only be substrates of CYP enzymes but also inhibitors.[13] CYP inhibition can lead to clinically significant drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.[6] Therefore, it is crucial to assess the inhibitory potential of these compounds against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[5]

cluster_0 CYP Inhibition Assay Test Compound Test Compound CYP Enzyme CYP Enzyme Test Compound->CYP Enzyme Inhibits Metabolite Metabolite CYP Enzyme->Metabolite Produces Probe Substrate Probe Substrate Probe Substrate->CYP Enzyme Metabolized by

Caption: Principle of a CYP inhibition assay.

Reactive Metabolite Screening: Probing for Bioactivation

The amine functionality in ethoxycyclobutanamine compounds presents a potential liability for bioactivation, where metabolic conversion generates chemically reactive species that can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity.[14] A common bioactivation pathway for cyclic amines involves the formation of reactive iminium ions.[14]

Reactive metabolite screening assays typically involve incubating the test compound in human liver microsomes in the presence of a trapping agent, such as glutathione (GSH), which can form stable adducts with electrophilic metabolites.[15] These adducts can then be detected by LC-MS/MS.[15]

Structure-Metabolism Relationships of Ethoxycyclobutanamine Compounds

The metabolic fate of an ethoxycyclobutanamine compound is dictated by the interplay of its structural features.

  • Cyclobutane Ring: Generally considered to be metabolically robust, the cyclobutane ring can shield adjacent metabolic soft spots.[3] However, hydroxylation on the ring is a potential metabolic pathway.[16]

  • Amine Group: Primary and secondary amines are susceptible to N-dealkylation, N-oxidation, and N-glucuronidation.[14] The steric hindrance around the amine group can significantly influence its metabolic rate.

  • Ethoxy Group: The ethoxy group can undergo O-deethylation, a common metabolic pathway for ethers, catalyzed by CYP enzymes.[17]

Strategic modifications, such as the introduction of deuterium at metabolically labile sites (metabolic switching), can be employed to enhance metabolic stability.[18] For example, deuteration of the ethoxy group could slow the rate of O-deethylation.[19]

Conclusion

A thorough and systematic assessment of metabolic stability is indispensable for the successful development of ethoxycyclobutanamine-based drug candidates. By employing a tiered approach that integrates high-throughput microsomal stability assays with more detailed mechanistic studies in hepatocytes, CYP inhibition, and reactive metabolite screening, researchers can gain a comprehensive understanding of a compound's metabolic profile. This knowledge is critical for guiding medicinal chemistry efforts to optimize pharmacokinetic properties, mitigate potential safety risks, and ultimately increase the probability of advancing a promising molecule to the clinic. The experimental protocols and rationale outlined in this guide provide a robust framework for generating high-quality, decision-enabling data in the quest for novel therapeutics.

References

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  • Comparison of the in vitro metabolic stability data from cassette... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. (2024, January 24). MDPI. Retrieved from [Link]

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  • In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite. (2011, April). Drug Metabolism and Disposition. Retrieved from [Link]

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  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - MDPI. (2024, December 22). MDPI. Retrieved from [Link]

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Guide to Validating Target Engagement of cis-3-Ethoxycyclobutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The cis-3-ethoxycyclobutan-1-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, most notably utilized in the optimization of Janus Kinase (JAK) inhibitors (e.g., abrocitinib analogs). Its rigid cyclobutane core offers a critical balance: it restricts conformational entropy to enhance binding affinity while the ethoxy group modulates lipophilicity (


) and metabolic stability without the liability of aromatic rings.

The Challenge: Validating target engagement (TE) for derivatives of this scaffold requires distinguishing between "binding" (biophysical) and "functional occupancy" (cellular). Because the cis-stereochemistry is often critical for the precise ATP-binding pocket fit, validation protocols must rigorously exclude non-specific binding of the trans-isomer and confirm intracellular permeability.

Part 1: The Validation Cascade

A robust TE campaign for this scaffold must move from reductionist systems to physiological complexity.

Biochemical Validation (The Baseline)

Before assessing cellular engagement, the intrinsic affinity (


 or 

) must be established using purified protein.
  • Method: FRET-based enzymatic inhibition (e.g., Z'-LYTE or LanthaScreen).

  • Relevance to Scaffold: These derivatives often target the ATP-binding site. A competitive mode of inhibition should be confirmed by varying ATP concentrations (

    
     shift).
    
  • Critical Control: Test both the cis- and trans-isomers. The cis-isomer typically exhibits >100-fold higher potency in JAK1-selective inhibitors due to the specific vector of the amine group interacting with the hinge region.

Biophysical Characterization (The Mechanism)

Binding affinity is insufficient; residence time (


) often correlates better with in vivo efficacy for this class of molecules.
  • Method: Surface Plasmon Resonance (SPR).[1][2][3]

  • Why SPR? Cyclobutane derivatives are often "fast-on/fast-off" binders compared to larger macrocycles. SPR resolves the kinetic rates (

    
    , 
    
    
    
    ) that equilibrium methods (ITC) miss.
  • Protocol Insight: Immobilize the kinase via biotin-streptavidin to prevent steric hindrance of the active site. Flow the cis-3-ethoxy derivative as the analyte.[4]

Cellular Target Engagement (The Gold Standard)

This is the " go/no-go " step. It proves the molecule crosses the membrane and engages the target in situ.

  • Method A: Cellular Thermal Shift Assay (CETSA) [2][3]

    • Principle: Ligand binding stabilizes the protein, shifting its melting temperature (

      
      ) higher.
      
    • Application: Treat live cells (e.g., PBMCs or HEK293), heat shock, lyse, and detect remaining soluble protein.

    • Advantage: Label-free; validates that the ethoxy group facilitates permeability.

  • Method B: NanoBRET Target Engagement

    • Principle: Energy transfer between a luciferase-tagged kinase and a fluorescent tracer. The drug competes off the tracer.

    • Advantage: Real-time equilibrium binding in live cells; allows calculation of intracellular affinity.

Part 2: Comparative Analysis of TE Methods

FeatureBiochemical (FRET/Kinase)Biophysical (SPR)Cellular (CETSA)Live Cell (NanoBRET)
Primary Readout Inhibition (

)
Kinetics (

)
Thermal Stability (

)
Occupancy (

)
Throughput HighMediumMediumHigh
Physiological Relevance Low (Purified Protein)Low (Purified Protein)High (Intact Cell)Very High (Live Cell)
Scaffold Specificity Detects active site bindingDetects residence timeCrucial: Proves membrane permeability of the polar amineCrucial: Quantifies intracellular competition
Cost/Complexity LowHighMediumMedium

Part 3: Detailed Experimental Protocol

Focus: Cellular Thermal Shift Assay (CETSA) for JAK1 Engagement

This protocol validates that the cis-3-ethoxycyclobutan-1-amine derivative engages JAK1 in a complex cellular environment.

Materials
  • Cell Line: THP-1 (Monocytes) or engineered HEK293-JAK1.

  • Compound: cis-3-ethoxycyclobutan-1-amine derivative (10 mM DMSO stock).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, Protease Inhibitor Cocktail.

  • Detection: Western Blot (anti-JAK1 antibody) or AlphaScreen.

Step-by-Step Workflow
  • Cell Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with compound (1

      
      M) or DMSO control for 1 hour at 37°C. Note: 1 hour is sufficient for these small, permeable scaffolds.
      
  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50

      
      L each).
      
    • Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer with protease inhibitors.

    • Freeze-thaw (3x) using liquid nitrogen/37°C bath to ensure complete lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot.[5]

    • Quantification: Plot band intensity vs. Temperature. Calculate

      
       (midpoint of melting curve).
      
    • Success Criteria: A

      
      C relative to DMSO control confirms engagement.
      

Part 4: Visualizing the Validation Logic

Diagram 1: The Target Engagement Workflow

This diagram illustrates the decision tree for validating the molecule, emphasizing the critical "cis/trans" check.

TE_Workflow Start Synthesize cis-3-Ethoxy Derivative Biochem Biochemical Assay (Kinase Inhibition) Start->Biochem IsomerCheck Compare cis vs trans Potency Biochem->IsomerCheck SPR SPR Analysis (Kinetics & Residence Time) IsomerCheck->SPR cis > 10x Potent Stop Discard/Redesign IsomerCheck->Stop No Selectivity Cellular Cellular Permeability Check (CETSA) SPR->Cellular Functional Functional Assay (pSTAT Phosphorylation) Cellular->Functional Tm Shift > 2°C Cellular->Stop No Shift Go Lead Candidate Validated Functional->Go IC50 < 100 nM Functional->Stop No Signaling Block

Caption: A hierarchical validation cascade ensuring biochemical potency translates to cellular engagement.

Diagram 2: JAK-STAT Signaling & Inhibition Point

Visualizing where the molecule acts within the pathway.

JAK_Pathway Cytokine Cytokine (IL-4/IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK3 Complex Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation Inhibitor cis-3-Ethoxy Derivative Inhibitor->JAK Blocks ATP Site pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The inhibitor targets the JAK kinase domain, preventing STAT phosphorylation and downstream transcription.[6]

References

  • Pfizer Inc. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. [6]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on cyclobutane physicochemical properties).

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The Double-Edged Sword: Evaluating Off-Target Effects of Novel cis-3-Ethoxycyclobutanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Target Specificity

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a rich source of therapeutic targets. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target interactions that can result in unforeseen toxicities or a dilution of therapeutic efficacy. The emergence of novel chemical scaffolds, such as those incorporating the cis-3-ethoxycyclobutanamine moiety, offers promising avenues for developing potent and selective inhibitors. The unique three-dimensional structure of the cyclobutane ring can provide advantageous interactions within a protein's binding pocket, potentially enhancing both potency and selectivity.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of this emerging class of inhibitors. We will focus on two prominent kinase targets where cyclobutane-containing inhibitors have shown promise: Janus Kinase 1 (JAK1) and Glycogen Synthase Kinase-3 (GSK-3). By comparing a hypothetical cis-3-ethoxycyclobutanamine-based inhibitor to established alternatives, this guide will illuminate the experimental workflows and critical thinking necessary to de-risk novel chemical matter and build a robust safety and selectivity profile.

The Rationale for the cis-3-Ethoxycyclobutanamine Scaffold in Kinase Inhibition

The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[1][2] Its puckered, three-dimensional geometry can serve several purposes:

  • Conformational Rigidity: The constrained nature of the cyclobutane ring can reduce the entropic penalty of binding and pre-organize appended functional groups for optimal interaction with the target protein.

  • Vectorial Projection of Substituents: The cis and trans configurations of substituents on the cyclobutane ring allow for precise positioning of chemical groups into specific pockets of the kinase active site. For instance, the cis-1,3-cyclobutane diamine linker in some JAK1 inhibitors allows for key hydrogen bonding interactions that contribute to selectivity.[1]

  • Improved Physicochemical Properties: The introduction of a saturated ring can enhance solubility and metabolic stability compared to planar aromatic systems.[1]

The cis-3-ethoxycyclobutanamine scaffold, specifically, combines this rigid core with an amine for potential key hydrogen bonding interactions and an ethoxy group that can probe hydrophobic regions of the ATP-binding pocket.

Comparative Analysis: A Tale of Three Inhibitors

To illustrate the process of evaluating off-target effects, we will compare our hypothetical inhibitor, which we'll call CBU-JAK1-Inhibitor , against a known, clinically relevant JAK1 inhibitor that does not contain a cyclobutane ring, Tofacitinib . A similar comparison will be made for a hypothetical GSK-3 inhibitor, CBU-GSK3-Inhibitor , against the well-characterized inhibitor, CHIR-99021 .

InhibitorTargetScaffoldKnown Off-Targets
CBU-JAK1-Inhibitor JAK1cis-3-EthoxycyclobutanamineHypothetical
Tofacitinib JAK1, JAK2, JAK3Pyrrolo[2,3-d]pyrimidineJAK2, JAK3, other kinases to a lesser extent
CBU-GSK3-Inhibitor GSK-3βcis-3-EthoxycyclobutanamineHypothetical
CHIR-99021 GSK-3α/βAminopyrimidineHighly selective for GSK-3, but can inhibit other kinases at higher concentrations.[1]

JAK1 Signaling and Potential for Off-Target Effects

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a key role in inflammation and immunity.[3][4] Inhibition of JAK1 is a validated therapeutic strategy for autoimmune diseases.[3] However, due to the high degree of homology among the JAK family members (JAK1, JAK2, JAK3, and TYK2), achieving selectivity can be challenging. Off-target inhibition of JAK2 can lead to hematological side effects, while inhibition of JAK3 can result in immunosuppression.[5]

GSK-3 Signaling and the Importance of Selectivity

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[6][7] Dysregulation of GSK-3 has been implicated in neurodegenerative diseases, bipolar disorder, and diabetes.[6][7] While GSK-3 inhibitors hold therapeutic promise, their development has been hampered by concerns over off-target effects, given the enzyme's central role in numerous signaling pathways.[1][7]

Experimental Workflows for Off-Target Profiling

A multi-pronged approach is essential for a thorough evaluation of off-target effects. Here, we detail three critical experimental workflows.

In Vitro Kinase Panel Screening

This is a foundational experiment to assess the selectivity of a new inhibitor across a broad range of kinases.

Principle: The inhibitory activity of the test compound is measured against a large panel of purified, recombinant kinases. This provides a quantitative measure of the inhibitor's potency and selectivity.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used. For more detailed profiling, a dose-response curve is generated.

  • Kinase Reaction Setup: In a microtiter plate, combine the kinase, a suitable substrate (peptide or protein), and ATP. The ATP concentration is typically at or near the Km for each kinase to ensure a sensitive assay.[8]

  • Inhibitor Addition: Add the test compound to the kinase reaction mixture and incubate for a predetermined time (e.g., 15-60 minutes).[8]

  • Detection: Measure the extent of substrate phosphorylation. A common method is a radiometric assay that detects the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[9] Alternatively, luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™) can be used.[10]

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For dose-response curves, determine the IC₅₀ or Kᵢ values. The results are often visualized as a "kinome map" or a tree diagram to illustrate the selectivity profile.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct target engagement in a cellular context and can also be used to identify off-target binding.[11]

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA® measures the extent of protein denaturation at different temperatures in the presence and absence of the ligand.[11][12]

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).[2]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. This can be applied proteome-wide using mass spectrometry to identify off-targets.

Chemical Proteomics

This approach uses affinity-based methods to identify the direct binding partners of a compound from a complex cell lysate.[13][14]

Principle: The test compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[14]

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of the test compound that contains a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry or a photo-activatable group for photo-affinity labeling).[13]

  • Immobilization: Covalently attach the probe to a solid support (e.g., agarose or magnetic beads).

  • Affinity Pulldown: Incubate the immobilized probe with a cell lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (e.g., beads without the compound or a competition experiment with an excess of the free compound).

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Profiling

G cluster_0 Initial Screening cluster_1 Cellular Target Engagement & Off-Target ID cluster_2 Direct Binding Partner Identification In Vitro Kinase Panel In Vitro Kinase Panel Dose-Response Profiling Dose-Response Profiling In Vitro Kinase Panel->Dose-Response Profiling Kinome Map Generation Kinome Map Generation Dose-Response Profiling->Kinome Map Generation Final Selectivity Profile Final Selectivity Profile Kinome Map Generation->Final Selectivity Profile CETSA® CETSA® Western Blot Western Blot CETSA®->Western Blot Mass Spectrometry Mass Spectrometry CETSA®->Mass Spectrometry Target Engagement Confirmation Target Engagement Confirmation Western Blot->Target Engagement Confirmation Target Engagement Confirmation->Final Selectivity Profile Proteome-wide Off-Target ID Proteome-wide Off-Target ID Mass Spectrometry->Proteome-wide Off-Target ID Proteome-wide Off-Target ID->Final Selectivity Profile Chemical Proteomics Chemical Proteomics Affinity Pulldown Affinity Pulldown Chemical Proteomics->Affinity Pulldown LC-MS/MS LC-MS/MS Affinity Pulldown->LC-MS/MS Identification of Direct Binders Identification of Direct Binders LC-MS/MS->Identification of Direct Binders Identification of Direct Binders->Final Selectivity Profile Novel Inhibitor Novel Inhibitor Novel Inhibitor->In Vitro Kinase Panel Novel Inhibitor->CETSA® Novel Inhibitor->Chemical Proteomics

Caption: A multi-pronged experimental workflow for comprehensive off-target profiling of novel inhibitors.

Simplified JAK-STAT Signaling Pathway

JAK_STAT Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation CBU-JAK1-Inhibitor CBU-JAK1-Inhibitor CBU-JAK1-Inhibitor->JAK1 Inhibition

Caption: Inhibition of JAK1 by a cis-3-ethoxycyclobutanamine-based inhibitor blocks downstream STAT signaling.

Simplified Wnt/β-Catenin Pathway (GSK-3 Regulation)

Wnt_GSK3 cluster_0 Wnt OFF cluster_1 Wnt ON GSK-3β (Active) GSK-3β (Active) β-catenin β-catenin GSK-3β (Active)->β-catenin Phosphorylation Degradation Degradation β-catenin->Degradation Wnt Ligand Wnt Ligand Receptor Complex Receptor Complex Wnt Ligand->Receptor Complex GSK-3β (Inactive) GSK-3β (Inactive) Receptor Complex->GSK-3β (Inactive) Inhibition β-catenin (Stable) β-catenin (Stable) Nucleus Nucleus β-catenin (Stable)->Nucleus Accumulation & Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription CBU-GSK3-Inhibitor CBU-GSK3-Inhibitor CBU-GSK3-Inhibitor->GSK-3β (Active) Inhibition

Caption: GSK-3β inhibition by a cis-3-ethoxycyclobutanamine-based inhibitor mimics the Wnt ON state, leading to β-catenin stabilization.

Conclusion: A Pathway to Safer, More Effective Kinase Inhibitors

The development of novel kinase inhibitors, such as those based on the cis-3-ethoxycyclobutanamine scaffold, holds immense potential for treating a wide range of diseases. However, the success of these next-generation therapeutics hinges on a deep and early understanding of their selectivity profiles. By employing a rigorous and multi-faceted approach to off-target evaluation, encompassing in vitro kinase profiling, cellular target engagement assays, and chemical proteomics, researchers can build a comprehensive picture of a compound's interactions within the proteome. This knowledge is not only crucial for mitigating potential safety liabilities but can also unveil new therapeutic opportunities and provide a clearer path to the clinic for more effective and safer medicines.

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  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022). Molecules, 27(19), 6649. [Link]

  • An update of label-free protein target identification methods for natural active products. (2021). Journal of Pharmaceutical Analysis, 11(6), 665-675. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100-2117. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

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Analytical Strategies for Cyclobutanamine Isomeric Purity: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Isomer Challenge

Cyclobutanamines represent a unique challenge in pharmaceutical analysis. As rigid, strained pharmacophores, they are increasingly common in drug discovery for their ability to restrict conformational freedom. However, their analytical characterization is plagued by two distinct hurdles:

  • Lack of Chromophores: Most cyclobutanamines are aliphatic and "invisible" to standard UV detection (HPLC-UV).

  • Isomeric Complexity: The cyclobutane ring generates distinct cis and trans geometric isomers, often accompanied by enantiomers. These species possess identical mass-to-charge ratios (isobaric) and nearly identical pKa values, rendering standard reverse-phase separation inefficient.

This guide objectively compares three validation-ready methodologies to quantify isomeric purity, culminating in a recommended workflow based on ICH Q2(R2) standards.

Method Comparison: The Analytical Landscape

We evaluate three primary approaches: Gas Chromatography (GC) , HPLC with Derivatization , and Supercritical Fluid Chromatography (SFC) .

Method A: Gas Chromatography (GC-FID/MS)

The Traditional Volatility Route

  • Mechanism: Separation based on boiling point and polarity on capillary columns (e.g., DB-1, DB-Wax).

  • Pros: High resolution for structural isomers (cis vs. trans); universal detection (FID) eliminates the need for chromophores.

  • Cons: Requires the amine to be in free-base form (salts degrade or don't fly); thermal instability of the strained ring can lead to degradation artifacts at high injector temperatures.

  • Verdict: Excellent for process control of intermediates but risky for final salt forms.

Method B: HPLC with Pre-Column Derivatization

The Sensitivity Route

  • Mechanism: Reacting the amine with a chromophore-tag (e.g., Benzoyl Chloride, OPA, or NBD-Cl) to enable UV/Fluorescence detection on C18 or Phenyl-Hexyl columns.

  • Pros: Extreme sensitivity (LOD < 0.05%); accessible instrumentation; compatible with salt forms.

  • Cons: Adds a manual sample prep step (error source); derivatization kinetics can vary between isomers (kinetic resolution risk).

  • Verdict: The workhorse for trace impurity analysis in QC environments.

Method C: Supercritical Fluid Chromatography (SFC)

The Isomer Specialist (Recommended)

  • Mechanism: Uses supercritical CO₂ with polar modifiers (MeOH/iPrOH) and basic additives.

  • Pros: Superior selectivity for stereoisomers due to the unique density/solubility properties of scCO₂; "Green" chemistry; high throughput.

  • Cons: Requires specialized equipment (back-pressure regulators); detection still requires MS or ELSD if not derivatized.

  • Verdict: The Gold Standard for isomeric resolution.

Comparative Performance Matrix
FeatureGC-FIDHPLC (Derivatized)SFC (Direct/MS)
Isomer Resolution (

)
High (> 2.0)Moderate (1.5 - 2.0)Ultra-High (> 3.0)
Sample Prep Time Low (Extraction)High (Reaction)Minimal (Dilute & Shoot)
Sensitivity (LOD) ModerateHigh High (MS dependent)
Thermal Risk HighNoneNone
Equipment Cost LowLowHigh

Decision Framework & Visualization

The following decision tree guides the selection of the optimal method based on analyte properties.

MethodSelection Start Start: Cyclobutanamine Sample IsSalt Is it a Salt Form? Start->IsSalt Volatile Is Free Base Volatile/Stable < 200°C? IsSalt->Volatile No (Free Base) Chiral Are Enantiomers Present? IsSalt->Chiral Yes Volatile->Chiral No GC Method A: GC-FID (Process Control) Volatile->GC Yes DerivLC Method B: Deriv-HPLC (QC/Trace Analysis) Chiral->DerivLC No (Achiral Purity) SFC Method C: SFC-MS/UV (Isomer Resolution) Chiral->SFC Yes (Best Resolution)

Figure 1: Analytical Method Selection Strategy. Blue indicates start; Green indicates the preferred modern solution.

Detailed Protocol: Validated SFC Method

Given the complexity of cyclobutanamine isomers, SFC is the selected method for this guide due to its orthogonality to standard LC and superior stereoselectivity.

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Detector: Single Quad MS (ESI+) or ELSD (if non-UV active).

  • Column: Chiralpak IG or IC (Amylose/Cellulose derivatives), 3.0 x 100 mm, 3 µm. Note: Immobilized phases (IG/IC) are preferred over coated (AD/OD) for robustness with amine additives.

Mobile Phase Strategy
  • Mobile Phase A: CO₂ (Industrial Grade).

  • Mobile Phase B (Modifier): Methanol + 0.1% Isopropylamine (IPA) + 0.1% Trifluoroacetic Acid (TFA).

    • Expert Insight: The "double additive" (base + acid) strategy suppresses silanol activity on the stationary phase, sharpening the peaks of basic cyclobutanamines significantly.

Gradient Program
Time (min)%BFlow (mL/min)Back Pressure (bar)
0.052.0120
5.0402.0120
6.0402.0120
6.152.0120
Sample Preparation
  • Stock: Dissolve 10 mg sample in 10 mL Methanol (1.0 mg/mL).

  • Neutralization: If sample is a hydrochloride salt, add 1.0 eq of Triethylamine to the stock to free the amine in situ.

Validation Framework (ICH Q2(R2))

To transition this method from R&D to QC, rigorous validation is required. The following workflow ensures compliance with the latest ICH Q2(R2) guidelines.

Specificity (Isomeric Resolution)
  • Requirement: Demonstrate baseline separation (

    
    ) between cis-isomer, trans-isomer, and any synthetic precursors.
    
  • Protocol: Inject a spiked mixture containing the target isomer and 1% of the unwanted isomer.

  • Acceptance: No interference at the retention time of the main peak; Peak Purity check (if using DAD/MS).

Linearity & Range[1][2]
  • Requirement:

    
     across the range.
    
  • Protocol: Prepare 5 levels from LOQ to 120% of the target concentration.

    • Critical for Isomers: If the response factor of cis vs. trans differs (common in MS), you must generate separate calibration curves for each isomer.

Accuracy (Recovery)[1][2][3]
  • Protocol: Spike the unwanted isomer into the pure main isomer at 3 levels (LOQ, 0.1%, 0.5%).

  • Acceptance: Recovery between 90.0% - 110.0%.

Robustness (Design of Experiments)
  • Factors to vary: Column Temperature (± 2°C), Back Pressure (± 5 bar), Modifier % (± 2%).

  • Metric: Resolution (

    
    ) must remain > 1.5.
    

ValidationWorkflow Spec 1. Specificity (Rs > 1.5) Lin 2. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Rob 4. Robustness (Temp/Press/Flow) Acc->Rob Report Validation Report Rob->Report

Figure 2: ICH Q2(R2) Validation Workflow for Isomeric Purity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • West, C., & Lesellier, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis.[3][4][5] LCGC North America. Link

  • De Klerck, K., et al. (2017). Comparing the Separation Speed of Contemporary LC, SFC, and GC. LCGC International. Link

  • Moldoveanu, S. C., & David, V. (2020).[6] Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography.[6] Link[6]

  • Phani Kumar, A., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.